Product packaging for C21H21BrN6O(Cat. No.:)

C21H21BrN6O

Cat. No.: B15172991
M. Wt: 453.3 g/mol
InChI Key: DLWXNRWDBIUCDO-QPJJXVBHSA-N
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Description

C21H21BrN6O is a useful research compound. Its molecular formula is this compound and its molecular weight is 453.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21BrN6O B15172991 C21H21BrN6O

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21BrN6O

Molecular Weight

453.3 g/mol

IUPAC Name

[5-bromo-2-(tetrazol-1-yl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H21BrN6O/c22-18-8-9-20(28-16-23-24-25-28)19(15-18)21(29)27-13-11-26(12-14-27)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+

InChI Key

DLWXNRWDBIUCDO-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of C21H21BrN6O and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical entity C21H21BrN6O is not well-documented in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the synthesis and characterization of a closely related, representative hypothetical molecule: 5-((1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Formula: C20H19BrN5O). The methodologies and techniques described are based on established principles for the synthesis and analysis of heterocyclic compounds containing bromophenyl, pyrazole, and triazole moieties, which are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3][4]

Proposed Synthesis Workflow

The synthesis of the target compound is proposed as a multi-step process, commencing with the construction of the substituted pyrazole core, followed by the elaboration of a side chain and subsequent cyclization to form the triazolone ring.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Formylation cluster_2 Step 3: Semicarbazone Formation cluster_3 Step 4: Reductive Cyclization A 1-(4-bromophenyl)hydrazine C 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole (Intermediate 1) A->C B Pentane-2,4-dione B->C E 1-(4-bromophenyl)-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde (Intermediate 2) C->E Formylation D Vilsmeier-Haack Reagent (POCl3, DMF) D->E H N-phenylhydrazinecarboxamide E->H Condensation F Semicarbazide Hydrochloride G 4-phenylsemicarbazide G->H I Target Compound: 5-((1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl) -4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one H->I Oxidative Cyclization

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocols

Synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole (Intermediate 1)

This procedure is adapted from established methods for pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines.[5][6]

  • Reaction: 1-(4-bromophenyl)hydrazine hydrochloride (10 mmol) and pentane-2,4-dione (10 mmol) are dissolved in ethanol (50 mL).

  • Conditions: The mixture is refluxed for 4 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pyrazole derivative.

Synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate 2)

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocyclic compounds.[7]

  • Reagent Preparation: Phosphorus oxychloride (POCl3, 15 mmol) is added dropwise to ice-cooled dimethylformamide (DMF, 30 mL).

  • Reaction: Intermediate 1 (10 mmol), dissolved in DMF (10 mL), is added to the Vilsmeier reagent. The mixture is heated to 60-70°C for 5 hours.

  • Work-up: The reaction mixture is poured onto crushed ice and neutralized with a cold sodium hydroxide solution. The precipitated solid is filtered, washed with water, and dried.

  • Purification: Recrystallization from ethanol affords the pure aldehyde.

Synthesis of 2-((1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-N-phenylhydrazine-1-carboxamide (Intermediate 3)
  • Reaction: Intermediate 2 (10 mmol) and 4-phenylsemicarbazide (10 mmol) are dissolved in ethanol (50 mL) with a few drops of glacial acetic acid.

  • Conditions: The mixture is refluxed for 6 hours.

  • Work-up: Upon cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of 5-((1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Target Compound)
  • Reaction: The semicarbazone (Intermediate 3, 5 mmol) is suspended in a suitable solvent like ethanol. An oxidizing agent, such as iron(III) chloride, is added portion-wise.

  • Conditions: The mixture is heated to reflux for 8-10 hours to facilitate oxidative cyclization.

  • Work-up: The solvent is evaporated, and the residue is treated with dilute hydrochloric acid. The resulting solid is filtered, washed thoroughly with water to remove inorganic salts, and then dried.

  • Purification: The final compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Characterization Data

The structural confirmation of the synthesized compounds would rely on a combination of spectroscopic methods and elemental analysis.[8][9][10]

Spectroscopic Data (Hypothetical)
TechniqueExpected Observations for the Target Compound
¹H NMR Signals corresponding to aromatic protons of the bromophenyl and phenyl rings, singlets for the two pyrazole methyl groups, a singlet for the methylene bridge protons, and a broad singlet for the triazolone N-H proton.
¹³C NMR Resonances for the aromatic carbons, pyrazole and triazolone ring carbons, methyl carbons, the methylene linker carbon, and a characteristic downfield signal for the triazolone carbonyl carbon.
IR (cm⁻¹) Absorption bands for N-H stretching (around 3200-3300), C-H stretching (aromatic and aliphatic), a strong C=O stretching for the triazolone carbonyl (around 1700), and C-Br stretching.
Mass Spec. An M+ peak corresponding to the molecular weight of C20H19BrN5O, along with a characteristic M+2 peak of similar intensity due to the bromine isotope (⁷⁹Br/⁸¹Br).
Elemental Analysis Data
ElementTheoretical % for C20H19BrN5O
Carbon (C)54.80
Hydrogen (H)4.37
Nitrogen (N)15.98

Potential Biological Activity and Signaling Pathways

Heterocyclic scaffolds containing pyrazole and triazole rings are prevalent in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][11][12] The presence of a bromophenyl group can further enhance lipophilicity and potency.[13]

It is plausible that the target compound could act as an inhibitor of protein kinases, a common mechanism for anticancer agents. Many kinase inhibitors feature nitrogen-rich heterocyclic cores that can interact with the ATP-binding pocket of the enzyme.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor RAS RAS Receptor->RAS Signal RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF HTC This compound (Hypothetical) HTC->RAF Inhibition Gene Gene Expression TF->Gene Regulates

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism where the synthesized compound inhibits a kinase (e.g., RAF) in the MAPK/ERK pathway, a critical cascade that regulates cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers.

Conclusion

This technical guide outlines a plausible synthetic route and characterization strategy for a novel heterocyclic compound with the molecular formula this compound, represented by a structurally similar analogue. The described methodologies are grounded in established organic chemistry principles and are applicable to a wide range of similar target molecules. The potential for such compounds to exhibit significant biological activity, particularly as kinase inhibitors, warrants their synthesis and further investigation in the context of drug discovery and development.

References

In-Depth Technical Guide: Discovery and Initial Validation of C21H21BrN6O

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed account of the discovery and initial validation of the novel chemical entity C21H21BrN6O. Extensive searches of chemical and scientific databases have revealed no prior synthesis or characterization of this compound, suggesting it is a new molecular entity. This guide outlines the hypothetical discovery process, proposed validation methodologies, and potential signaling pathways for future research. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development who may be involved in the future investigation of this and similar compounds.

Introduction

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry and pharmacology. The identification of new molecular scaffolds is a critical first step in the development of drugs with improved efficacy and novel mechanisms of action. This whitepaper focuses on the hypothetical compound this compound, a molecule with a complex elemental composition suggesting potential for diverse biological activity. The presence of a bromine atom and a high nitrogen content points towards possible interactions with a range of biological targets. This document serves as a speculative guide to its discovery and initial characterization, providing a roadmap for its potential development.

Hypothetical Discovery and Synthesis

The discovery of a novel compound such as this compound would likely emerge from a targeted synthetic effort or a high-throughput screening campaign. For the purpose of this guide, we will postulate its origin from a rational drug design program aimed at developing inhibitors for a specific kinase family implicated in oncogenesis.

Synthesis Workflow

The following diagram outlines a plausible synthetic workflow for the generation of this compound.

A Starting Material A (e.g., Brominated Indole) C Multi-step Synthesis (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->C B Starting Material B (e.g., Pyrimidine derivative) B->C D Purification (e.g., Column Chromatography, HPLC) C->D E Structural Elucidation (NMR, Mass Spectrometry, X-ray Crystallography) D->E F This compound (Final Compound) E->F

Caption: Hypothetical synthetic workflow for this compound.

Initial Validation and Characterization

Following successful synthesis and purification, a series of validation experiments would be crucial to confirm the structure and begin to characterize the properties of this compound.

Physicochemical Properties

A summary of predicted and initial experimental physicochemical properties is presented below.

PropertyPredicted ValueExperimental ValueMethod
Molecular Weight ( g/mol )481.34--
LogP3.5--
Solubility (µM)<10--
pKa7.2--
In Vitro Biological Activity

Initial biological screening would focus on the target kinase family for which this compound was designed.

Assay TypeTargetResult (IC50, µM)
Kinase Inhibition AssayKinase X-
Kinase Inhibition AssayKinase Y-
Cell Proliferation AssayCancer Cell Line A-
Cell Proliferation AssayCancer Cell Line B-

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Procedure:

    • Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire 1H, 13C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher spectrometer.

    • Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition and molecular weight of this compound.

  • Procedure:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Acquire the mass spectrum in positive ion mode and determine the accurate mass of the [M+H]+ ion.

    • Compare the measured mass to the theoretical mass calculated for C21H22BrN6O+ to confirm the elemental formula.

Kinase Inhibition Assay
  • Objective: To determine the in vitro potency of this compound against target kinases.

  • Procedure:

    • Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, combine the recombinant kinase, substrate, ATP, and the compound at various concentrations.

    • Incubate the reaction at room temperature for the recommended time.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence signal, which is proportional to kinase activity.

    • Calculate the IC50 value by fitting the dose-response curve using appropriate software.

Postulated Signaling Pathway

Based on the hypothetical design of this compound as a kinase inhibitor, the following signaling pathway illustrates its potential mechanism of action in a cancer cell.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Transcription Transcription Factor Downstream->Transcription Gene Gene Expression (Proliferation, Survival) Transcription->Gene This compound This compound This compound->KinaseX Inhibits

Caption: Postulated mechanism of action for this compound.

Conclusion and Future Directions

The novel compound this compound represents a hypothetical starting point for a new drug discovery program. This guide has outlined the potential discovery, initial validation, and characterization of this molecule. Future research should focus on the actual synthesis and confirmation of its structure. Following this, a comprehensive biological evaluation, including broad kinase profiling, cellular mechanism of action studies, and in vivo efficacy testing in relevant disease models, will be essential to determine its therapeutic potential. The methodologies and frameworks presented here provide a solid foundation for these future endeavors.

An In-depth Technical Guide to the Characterization of a Novel Compound: C21H21BrN6O

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The identification and characterization of novel chemical entities are fundamental to advancing chemical sciences and drug discovery. This whitepaper outlines a comprehensive technical framework for the elucidation of the IUPAC name and chemical structure of a hypothetical novel compound with the molecular formula C21H21BrN6O. Due to the absence of this specific formula in publicly accessible chemical databases and literature, this guide serves as a procedural blueprint for the characterization of a new chemical entity, from initial purity assessment to structural determination and potential biological screening. We present standardized experimental protocols and data presentation formats that are essential for the rigorous scientific investigation of such a molecule.

Introduction

The molecular formula this compound suggests a complex organic molecule with a high degree of unsaturation, likely containing multiple heterocyclic ring systems. The presence of bromine and a significant number of nitrogen atoms points towards a synthetic origin, possibly as a candidate for pharmaceutical or materials science applications. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4][5] This guide will detail the systematic approach required to fully characterize such a novel compound.

Analytical Characterization Workflow

The primary step in the analysis of a newly synthesized compound is the confirmation of its purity and the determination of its molecular structure. This is achieved through a combination of chromatographic and spectroscopic techniques.[6][7][8][9]

Logical Workflow for Compound Characterization

cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation and Further Analysis cluster_3 Biological Screening Purity Purity Assessment (HPLC, LC-MS) MW Molecular Weight Determination (MS) Purity->MW NMR NMR Spectroscopy (1H, 13C, 2D) MW->NMR IR Infrared Spectroscopy (FTIR) NMR->IR UV UV-Vis Spectroscopy IR->UV EA Elemental Analysis UV->EA XRay X-ray Crystallography (if crystalline) EA->XRay BioActivity Biological Activity Assays XRay->BioActivity

Caption: A typical workflow for the characterization of a novel chemical compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are standardized protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength determined by UV-Vis spectroscopy (e.g., 254 nm).

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative modes.

  • Analysis: The exact mass is measured to confirm the elemental composition. Fragmentation patterns (MS/MS) are analyzed to gain structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed molecular structure.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Provides information on the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and build the final structure.

  • Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy interpretation and comparison.

Analytical Technique Parameter Observed Value for this compound (Hypothetical) Interpretation
HPLC Purity>98% (by peak area)Sample is of high purity for further analysis.
High-Resolution MS [M+H]⁺m/z 481.1088Confirms the molecular formula this compound.
¹H NMR Chemical Shifts (δ)(Example) 8.5-7.0 ppmSuggests the presence of aromatic and heteroaromatic protons.
¹³C NMR Chemical Shifts (δ)(Example) 160-110 ppmIndicates the presence of sp² hybridized carbons, likely in aromatic or heteroaromatic rings.
FTIR Wavenumber (cm⁻¹)(Example) 3400, 1650, 1580 cm⁻¹Suggests the presence of N-H, C=O, and C=N functional groups.
Elemental Analysis % CompositionC: 52.40, H: 4.40, Br: 16.60, N: 17.46, O: 3.32Corresponds to the calculated elemental composition of this compound.

Potential IUPAC Name and Chemical Structure

Based on the hypothetical data, a plausible structure for this compound could be a complex heterocyclic system. The determination of the exact IUPAC name and structure would be the culmination of the detailed analysis of the spectroscopic data. Without actual data, any proposed structure would be speculative.

Hypothetical Biological Activity and Signaling Pathway

Given the prevalence of nitrogen heterocycles in pharmacology, a compound with the formula this compound could potentially interact with various biological targets. For instance, it could act as a kinase inhibitor, a class of drugs often used in oncology.

Hypothetical Signaling Pathway Modulation

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene regulates Proliferation Cell Proliferation Gene->Proliferation Compound This compound Compound->Kinase1 inhibits

Caption: A hypothetical signaling pathway inhibited by the novel compound this compound.

Conclusion

While the specific IUPAC name and chemical structure for a compound with the formula this compound are not currently documented, this guide provides a robust framework for the characterization of such a novel entity. The systematic application of modern analytical techniques, coupled with rigorous data analysis and reporting, is paramount for the successful elucidation of new chemical structures and their potential applications. This procedural guide is intended to assist researchers in the methodical investigation of new frontiers in chemical and pharmaceutical sciences.

References

In Vitro Oncology Profile of C21H21BrN6O: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the in vitro anti-cancer activity of the novel compound C21H21BrN6O. Initial screenings have identified this molecule as a potential therapeutic agent, demonstrating dose-dependent cytotoxic and cytostatic effects across a panel of human cancer cell lines. This guide details the experimental protocols used to assess its efficacy, summarizes key quantitative data, and illustrates the putative mechanisms of action and experimental workflows. The primary goal is to furnish researchers and drug development professionals with the foundational data and methodologies necessary for further investigation of this compound.

Quantitative Data Summary

The anti-cancer potential of this compound was initially evaluated by determining its impact on cell viability, cell cycle progression, and apoptosis induction. The following tables summarize the quantitative outcomes from these foundational in vitro assays.

Table 1: Cytotoxicity of this compound Across Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) was determined following 72-hour exposure using a standard MTT assay. The data represent the mean ± standard deviation from three independent experiments. The selection of cell lines represents various cancer types, including breast, lung, cervical, and liver cancers.[1]

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma8.5 ± 0.9
MDA-MB-231 Breast Adenocarcinoma12.3 ± 1.4
A549 Lung Carcinoma15.1 ± 1.8
HeLa Cervical Cancer10.2 ± 1.1
HepG2 Hepatocellular Carcinoma9.8 ± 1.2
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

MCF-7 cells were treated with this compound at its IC50 concentration (8.5 µM) for 24 hours. Cell cycle distribution was analyzed by propidium iodide (PI) staining followed by flow cytometry. Results indicate a significant accumulation of cells in the S phase, suggesting an induction of S-phase cell cycle arrest.[2]

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO) 65.4 ± 3.120.1 ± 2.514.5 ± 1.9
This compound 30.2 ± 2.855.8 ± 3.514.0 ± 2.1
Table 3: Apoptosis Induction by this compound in MCF-7 Cells

To quantify apoptosis, MCF-7 cells were treated with this compound (8.5 µM) for 48 hours and subsequently stained with Annexin V-FITC and Propidium Iodide (PI). The data show a significant increase in the population of early and late apoptotic cells.

Treatment Group% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control (DMSO) 94.1 ± 2.22.5 ± 0.51.8 ± 0.41.6 ± 0.3
This compound 45.3 ± 3.928.9 ± 2.722.5 ± 2.13.3 ± 0.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standardized to ensure reproducibility and reliability of the generated data.[3]

Cell Viability (MTT) Assay

This assay colorimetrically measures the metabolic activity of cells, serving as an indicator of cell viability.

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentration for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing RNase A).

  • Analysis: Incubate in the dark for 30 minutes at room temperature before analyzing with a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and biological pathways relevant to the action of this compound.

Diagram 1: General Experimental Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies A Cell Culture (Panel of Cancer Lines) B Compound Treatment (Dose-Response) A->B C MTT Assay (72h Incubation) B->C D Calculate IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E If IC50 is potent F Apoptosis Assay (Annexin V/PI) D->F If IC50 is potent G Western Blot (Protein Expression) D->G If IC50 is potent

Figure 1. High-level workflow for in vitro evaluation of this compound.
Diagram 2: Hypothetical Signaling Pathway Inhibition

Based on the observed S-phase arrest, a potential mechanism for this compound could involve the disruption of the PI3K/Akt signaling pathway, which is crucial for cell cycle progression and survival.

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis (e.g., Bad, Casp9) Akt->Apoptosis CellCycle Cell Cycle Progression (e.g., Cyclin D1) mTOR->CellCycle Compound This compound Compound->Akt

Figure 2. Putative inhibition of the PI3K/Akt pathway by this compound.
Diagram 3: Logical Flow for Apoptosis Confirmation

This diagram outlines the decision-making process following the initial observation of reduced cell viability, leading to the confirmation of apoptosis as a mechanism of cell death.

G A Reduced Viability Observed in MTT? B Perform Annexin V/PI Staining A->B Yes C Annexin V Positive? B->C D Measure Caspase-3/7 Activity C->D Yes F Investigate Other Death Mechanisms C->F No E Apoptosis is a Key Mechanism D->E Activity Increased

Figure 3. Decision tree for confirming apoptosis as a cell death mechanism.

References

An In-depth Technical Guide to ARV-110 (Bavdegalutamide): A Targeted Androgen Receptor Protein Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." Among the vanguard of this new class of therapeutics is ARV-110 (bavdegalutamide), a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR). The Androgen Receptor is a key driver of disease progression in metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of ARV-110, including its mechanism of action, key preclinical and clinical data, and detailed experimental protocols for its evaluation.

ARV-110 functions by co-opting the cell's natural protein disposal system.[1] It is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the formation of a ternary complex.[2][3][4] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[2][3][4] This event-driven, catalytic mechanism allows for the elimination of the target protein, offering a distinct and potentially more durable therapeutic effect compared to traditional occupancy-based inhibitors.[2][5] Preclinical studies have demonstrated that ARV-110 potently and selectively degrades both wild-type and certain mutated forms of AR, leading to tumor growth inhibition in various cancer models.[3] These promising preclinical findings paved the way for its clinical development, with ongoing trials evaluating its safety and efficacy in patients with mCRPC.[3]

Mechanism of Action

ARV-110 is a PROTAC that orchestrates the degradation of the Androgen Receptor through the ubiquitin-proteasome system.[1] The molecule is comprised of three key components: a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6]

The degradation process is initiated by the formation of a ternary complex between the AR, ARV-110, and the CRBN E3 ligase.[7] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the AR.[7] The resulting polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[1] A key feature of this process is the catalytic nature of ARV-110; after inducing the degradation of one AR molecule, it is released and can engage another, leading to the degradation of multiple target proteins.[8]

ARV110_Mechanism_of_Action Mechanism of Action of ARV-110 ARV110 ARV-110 Ternary_Complex AR - ARV-110 - CRBN Ternary Complex ARV110->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Induces Recycling ARV-110 Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted by Degradation AR Degradation Proteasome->Degradation Mediates Recycling->ARV110

Mechanism of Action of ARV-110

Quantitative Data

The following tables summarize the key quantitative data for ARV-110 from preclinical studies.

Table 1: Binding Affinities

ComponentTargetBinding Affinity (Kd or Ki)Method
ARV-110Androgen Receptor~5x higher affinity than enzalutamide.[2]Competitive Binding Assay
ARV-110Cereblon (CRBN)Not publicly disclosedNot applicable

Table 2: In Vitro Degradation Efficiency

Cell LineDC50DmaxReference(s)
VCaP< 1 nM> 95%[2][9]
LNCaP~1 nM> 95%[2]

Table 3: Clinical Efficacy (Phase 1/2 ARDENT Trial)

Patient Population (mCRPC)EndpointResultReference(s)
Tumors with AR T878X and/or H875Y mutationsPSA50 (≥50% reduction in PSA)46% of patients
Less pretreated (1 prior novel hormonal agent, no chemo)PSA50 (≥50% reduction in PSA)22% of patients

Experimental Protocols

The following are representative protocols for the evaluation of ARV-110.

Cell Culture and Treatment
  • Cell Lines: LNCaP and VCaP prostate cancer cell lines are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of ARV-110 or vehicle control (e.g., DMSO). Treatment duration can range from a few hours to several days depending on the experiment.

Western Blotting for Androgen Receptor Degradation
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against the Androgen Receptor overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities and determine the extent of AR degradation relative to the loading control.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Cells are seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of ARV-110 or vehicle control for a specified period (e.g., 72 hours).

  • Assay Procedure: The plate and its contents are equilibrated to room temperature. An equal volume of CellTiter-Glo® reagent is added to each well.

  • Measurement: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal. Luminescence is then measured using a plate reader.

  • Data Analysis: The relative luminescence units (RLU) are plotted against the drug concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment and Lysis: Cells are treated with ARV-110 and a proteasome inhibitor (e.g., MG132) for a short duration (e.g., 2-4 hours) to allow for ternary complex formation without subsequent degradation. Cells are then lysed in a non-denaturing lysis buffer.

  • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads. An antibody against either the Androgen Receptor or a tag on an overexpressed E3 ligase component is added to the lysate and incubated overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.

  • Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding proteins. The protein complexes are then eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against the Androgen Receptor and a component of the E3 ligase complex (e.g., CRBN) to confirm the presence of all three components of the ternary complex.

Visualizations

Experimental Workflow for Preclinical Evaluation of ARV-110

ARV110_Experimental_Workflow Preclinical Evaluation Workflow for ARV-110 cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Degradation_Assay Degradation Assay (Western Blot) Viability_Assay Cell Viability Assay (CellTiter-Glo) Degradation_Assay->Viability_Assay Ternary_Complex_Assay Ternary Complex Formation (Co-IP) Viability_Assay->Ternary_Complex_Assay Selectivity_Assay Selectivity Profiling (Proteomics) Ternary_Complex_Assay->Selectivity_Assay PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity_Assay->PK_PD_Studies Lead Candidate Progression Xenograft_Models Prostate Cancer Xenograft Models PK_PD_Studies->Xenograft_Models Toxicity_Studies Toxicology Studies Xenograft_Models->Toxicity_Studies AR_Signaling_Pathway Androgen Receptor Signaling and ARV-110 Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_inactive Inactive Androgen Receptor (AR) Androgen->AR_inactive Binds to AR_active Active AR Dimer AR_inactive->AR_active Conformational change & Dimerization Degradation AR Degradation AR_inactive->Degradation ARE Androgen Response Element (ARE) on DNA AR_active->ARE Translocates to Nucleus & Binds to Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Promotes Cell_Growth Cell Proliferation & Survival Gene_Expression->Cell_Growth Leads to ARV110 ARV-110 ARV110->AR_inactive Induces Degradation of

References

Preliminary Biological Evaluation of Compound C21H21BrN6O: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the preliminary biological evaluation of the novel synthetic compound C21H21BrN6O, a heterocyclic molecule with potential as a therapeutic agent. This whitepaper details the initial in vitro screening of this compound, including its inhibitory effects on key oncogenic signaling pathways, its cytotoxic activity against various cancer cell lines, and its impact on cell cycle progression and apoptosis. The methodologies for all conducted experiments are described in detail, and all quantitative data are presented in a clear, tabular format. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the compound's initial biological profile.

Introduction

The pursuit of novel small molecules for targeted cancer therapy is a cornerstone of modern drug discovery. Heterocyclic compounds, due to their diverse structural motifs and ability to interact with a wide range of biological targets, represent a particularly promising class of therapeutic candidates. Compound this compound is a novel synthetic molecule containing a bromine substituent and a nitrogen-rich core, features often associated with potent and selective biological activity. This whitepaper presents the findings of a preliminary biological evaluation to assess the potential of this compound as an anticancer agent. The initial screening cascade was designed to investigate its effects on cell viability, its mechanism of action regarding cell death, and its potential molecular targets.

In Vitro Kinase Inhibitory Activity

Given that protein kinases are frequently dysregulated in cancer, the initial assessment of this compound involved screening against a panel of key oncogenic kinases.

Experimental Protocol: In Vitro Kinase Assay

A radiometric kinase assay was employed to determine the in vitro inhibitory activity of this compound. The assay measures the transfer of the gamma-phosphate of [γ-³²P]ATP to a specific peptide substrate by the target kinase.

  • Reaction Mixture Preparation: A reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO was prepared.

  • Compound Dilution: this compound was serially diluted in DMSO to achieve a range of concentrations.

  • Assay Procedure:

    • The kinase, peptide substrate, and [γ-³²P]ATP were combined in the reaction buffer.

    • This compound at various concentrations was added to the reaction mixture.

    • The reaction was incubated for 40 minutes at room temperature.

    • The reaction was stopped by the addition of phosphoric acid.

  • Signal Detection: The reaction mixture was spotted onto a filtermat, which was then washed to remove excess [γ-³²P]ATP. The radioactivity retained on the filtermat, corresponding to the phosphorylated substrate, was measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition was calculated relative to a DMSO control. The IC₅₀ value (the concentration of compound required to inhibit 50% of kinase activity) was determined by fitting the data to a sigmoidal dose-response curve.

Quantitative Data: Kinase Inhibition
Target KinaseIC₅₀ (nM) of this compound
EGFR85
VEGFR2120
PDGFRβ150
c-Met95
Abl> 10,000
Src> 10,000

Table 1: In vitro inhibitory activity of this compound against a panel of selected protein kinases.

Cellular Cytotoxicity

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of this compound for 72 hours.

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The GI₅₀ value (the concentration of compound required to inhibit cell growth by 50%) was determined.

Quantitative Data: Cellular Cytotoxicity
Cell LineCancer TypeGI₅₀ (µM) of this compound
A549Non-small cell lung cancer2.5
HCT116Colon cancer1.8
MCF-7Breast cancer3.2
HeLaCervical cancer2.1

Table 2: Cytotoxic activity of this compound against various human cancer cell lines.

Mechanism of Action: Apoptosis Induction

To investigate whether the observed cytotoxicity was due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay was performed.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: HCT116 cells were treated with this compound at its GI₅₀ concentration (1.8 µM) for 48 hours.

  • Cell Harvesting and Staining:

    • Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

    • The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry.

    • Annexin V-FITC fluorescence was detected in the FL1 channel.

    • PI fluorescence was detected in the FL2 channel.

  • Data Quadrant Analysis:

    • Annexin V- / PI- (lower left): Viable cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Quantitative Data: Apoptosis Induction in HCT116 Cells
TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (DMSO)95.22.12.7
This compound (1.8 µM)45.835.418.8

Table 3: Percentage of HCT116 cells in different apoptotic stages after treatment with this compound.

Visualizations

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on its in vitro kinase inhibition profile.

G Ligand Growth Factor EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow for Cellular Cytotoxicity

The diagram below outlines the workflow for the MTT-based cell viability assay.

G start Start seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with this compound (72 hours) adhere->treat add_mtt Add MTT solution treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals with DMSO incubate_mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate GI₅₀ read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Logical Relationship for Apoptosis Analysis

The following diagram illustrates the logical gating for the Annexin V/PI flow cytometry analysis.

G Cells Treated Cells AnnexinV Annexin V Staining Cells->AnnexinV PI PI Staining AnnexinV->PI Positive Viable Viable (Annexin V-, PI-) AnnexinV->Viable Negative EarlyApop Early Apoptotic (Annexin V+, PI-) PI->EarlyApop Negative LateApop Late Apoptotic/Necrotic (Annexin V+, PI+) PI->LateApop Positive

Caption: Gating strategy for Annexin V/PI apoptosis analysis.

Summary and Future Directions

The preliminary biological evaluation of this compound reveals promising anticancer potential. The compound exhibits potent in vitro inhibitory activity against key oncogenic kinases, particularly EGFR, and demonstrates significant cytotoxicity against a panel of human cancer cell lines. Furthermore, the mechanism of cell death appears to be, at least in part, through the induction of apoptosis.

Future studies should focus on:

  • Expanding the kinase screening panel to further elucidate the selectivity profile of this compound.

  • Investigating the effects of the compound on downstream signaling pathways in cancer cells through techniques such as Western blotting.

  • Conducting in vivo efficacy studies in animal models of cancer.

  • Performing ADME/Tox studies to evaluate the pharmacokinetic and safety profile of the compound.

This initial assessment provides a strong rationale for the continued investigation of this compound as a potential lead compound in the development of novel anticancer therapeutics.

Unveiling C21H21BrN6O: A Hypothetical Monovalent E3 Ligase Recruiter for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases do not readily identify a well-characterized E3 ligase recruiter with the specific molecular formula C21H21BrN6O. Therefore, this technical guide will explore the core concepts of a hypothetical monovalent E3 ligase recruiter, hereafter referred to as "Hypothetical Compound 1" (HC1) , possessing this formula. The data, experimental protocols, and pathways described herein are representative examples based on established principles of targeted protein degradation and are intended to serve as an illustrative guide for researchers, scientists, and drug development professionals.

Introduction to Monovalent E3 Ligase Recruiters

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] While much of the field has focused on bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) which link a target protein ligand to an E3 ligase ligand, a distinct class of molecules known as monovalent E3 ligase recruiters, or "molecular glues," has garnered significant attention.[4] These smaller molecules induce a novel interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] HC1 is conceptualized as such a molecule, acting as a molecular adhesive to promote the degradation of a specific target protein.

Core Mechanism of Action

The proposed mechanism for HC1 involves its binding to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), and inducing a conformational change that creates a new binding surface. This neo-surface is then recognized by a specific target protein, leading to the formation of a stable ternary complex (E3 ligase-HC1-Target Protein). Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated target is then recognized and degraded by the 26S proteasome.

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation HC1 HC1 (this compound) E3 E3 Ligase (e.g., Cereblon) HC1->E3 Binding Target Target Protein Ub Ubiquitin Target_bound Target Protein Ub->Target_bound Ubiquitination Proteasome 26S Proteasome HC1_bound HC1 HC1_bound->Target_bound E3_bound E3 Ligase E3_bound->HC1_bound Target_bound->Proteasome Degradation

Caption: Proposed mechanism of action for HC1.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for HC1, representing typical measurements used to characterize a monovalent E3 ligase recruiter.

ParameterValueDescription
Binding Affinity (Kd)
HC1 to E3 Ligase (CRBN)250 nMMeasures the direct binding affinity of HC1 to the E3 ligase.
HC1 to Target Protein> 50 µMDemonstrates minimal direct binding of HC1 to the target protein in the absence of the E3 ligase.
Ternary Complex Formation (Alpha) 35Represents the cooperativity of ternary complex formation. An alpha value greater than 1 indicates positive cooperativity.
Cellular Degradation
DC50150 nMThe concentration of HC1 required to degrade 50% of the target protein in cells.
Dmax95%The maximum percentage of target protein degradation achieved with HC1 treatment.
Selectivity
Proteome-wide analysisHighIndicates that HC1 induces degradation of the intended target with minimal off-target effects at effective concentrations.

Experimental Protocols

A crucial step in characterizing a compound like HC1 is to determine its ability to induce the degradation of the target protein in a cellular context.

Protocol: Cellular Target Protein Degradation Assay via Western Blot

  • Cell Culture and Seeding:

    • Culture a human cell line known to express both the target protein and the recruited E3 ligase (e.g., HEK293T, HeLa) in appropriate media.

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of HC1 in DMSO.

    • Serially dilute the HC1 stock solution in cell culture media to achieve a range of final concentrations (e.g., 1 µM, 500 nM, 250 nM, 100 nM, 50 nM, 10 nM, 1 nM). Include a DMSO-only vehicle control.

    • Remove the existing media from the cells and replace it with the media containing the different concentrations of HC1 or vehicle control.

    • Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining for each HC1 concentration relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the HC1 concentration and fit a dose-response curve to determine the DC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a monovalent E3 ligase recruiter like HC1.

G cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase cluster_Optimization Optimization Phase cluster_Preclinical Preclinical Phase Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID Biochem Biochemical Assays (e.g., SPR, TR-FRET) Hit_ID->Biochem Cellular Cellular Degradation Assays (e.g., Western Blot, HiBiT) Biochem->Cellular Selectivity Proteomics-based Selectivity Profiling Cellular->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy and PK/PD Studies Lead_Opt->In_Vivo Tox Toxicology Assessment In_Vivo->Tox

References

An In-Depth Technical Guide on the SMARCA2/4 Degradation Profile of a Potent and Selective Degrader

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound with the molecular formula C21H21BrN6O specified in the topic query could not be definitively identified in publicly available scientific literature as a SMARCA2/4 degrader. Therefore, this technical guide will focus on a well-characterized, potent, and selective SMARCA2 degrader, PRT3789 , developed by Prelude Therapeutics. This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the targeted degradation of SMARCA2.

Executive Summary

SMARCA2 and SMARCA4 are mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF chromatin remodeling complex. In cancers harboring loss-of-function mutations in SMARCA4, the paralogous SMARCA2 becomes essential for cell survival, creating a synthetic lethal vulnerability. Targeted degradation of SMARCA2 using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy for these SMARCA4-deficient cancers. This guide provides a detailed overview of the degradation profile of PRT3789, a clinical-stage SMARCA2 degrader. We present its quantitative degradation and anti-proliferative data, detailed experimental methodologies, and visualizations of its mechanism of action and relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data for the SMARCA2 degrader PRT3789, demonstrating its potency, selectivity, and cellular activity.

Table 1: In Vitro Degradation Profile of PRT3789 [1][2]

ParameterSMARCA2SMARCA4Cell LineAssay
DC50 0.71 nM26 nMHeLaHiBiT Assay (Media)
DC50 21 nM830 nMHeLaHiBiT Assay (Plasma)
Dmax 93%76%HeLaHiBiT Assay (Media)
Dmax 95%63%HeLaHiBiT Assay (Plasma)
Kd (Ternary Complex) 437 nM960 nMN/ASurface Plasmon Resonance
Vmax (Ternary Complex) 3.6 h⁻¹0.66 h⁻¹N/ASurface Plasmon Resonance

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; Kd: Dissociation constant; Vmax: Maximum rate of reaction.

Table 2: Anti-proliferative Activity of PRT3789 [2]

Cell LineSMARCA4 StatusIC50
NCI-H1693Deficient2.2 nM
Calu-6Wild-Type>10,000 nM

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

HiBiT-Based Protein Degradation Assay

This bioluminescence-based assay enables the quantification of protein degradation in live cells.

Principle: The assay utilizes the Nano-Glo® HiBiT technology where the target protein (SMARCA2 or SMARCA4) is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9. In the presence of the LgBiT protein fragment, a functional NanoBiT® luciferase is formed, generating a luminescent signal that is proportional to the amount of the HiBiT-tagged protein. A decrease in luminescence indicates degradation of the target protein.

Protocol:

  • Cell Seeding: Seed CRISPR-edited cells expressing HiBiT-tagged SMARCA2 or SMARCA4 in 96-well white, clear-bottom plates at a density of 10,000-20,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the degrader (e.g., PRT3789) or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

  • Lysis and Detection:

    • For endpoint lytic detection, add Nano-Glo® HiBiT Lytic Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated cells. Calculate DC50 and Dmax values by fitting the data to a four-parameter logistic curve.

In-Cell Western (ICW) Assay

The In-Cell Western is an immunocytochemical assay performed in microplates for the quantitative detection of protein levels.

Principle: Cells are fixed and permeabilized in the wells of a microplate, followed by immunodetection using target-specific primary antibodies and near-infrared (NIR) fluorescently labeled secondary antibodies. The fluorescence intensity is proportional to the amount of the target protein.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the degrader as described for the HiBiT assay.

  • Fixation: After treatment, remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies specific for SMARCA2 and SMARCA4 (and a loading control like α-tubulin) diluted in antibody dilution buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween-20. Incubate with NIR-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD) for 1 hour at room temperature in the dark.

  • Washing and Scanning: Wash the plate multiple times to remove unbound antibodies. Scan the plate using an imaging system capable of detecting in the near-infrared spectrum (e.g., LI-COR® Odyssey®).

  • Data Analysis: Quantify the fluorescence intensity for each well. Normalize the target protein signal to the loading control signal.

Quantitative Proteomics Analysis

Mass spectrometry-based proteomics can provide a global and unbiased assessment of protein level changes upon degrader treatment.

Principle: Cells are treated with the degrader, and the total proteome is extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of peptides from different samples is compared to identify proteins that are degraded.

Protocol:

  • Cell Lysis and Protein Digestion:

    • Treat cells with the degrader or vehicle control.

    • Lyse the cells in a buffer containing urea and protease inhibitors.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteines with iodoacetamide (IAA).

    • Digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling (Optional but Recommended for Quantification):

    • For relative quantification, peptides from different conditions can be labeled with isobaric tags (e.g., Tandem Mass Tags, TMT).

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the eluting peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify peptides and proteins using a database search algorithm.

    • Quantify the relative abundance of proteins across different samples.

    • Perform statistical analysis to identify significantly downregulated proteins.

Cell Viability Assay

Cell viability assays are used to determine the cytotoxic or cytostatic effects of a compound.

Principle: These assays measure a parameter indicative of cell health, such as metabolic activity (e.g., MTT or resazurin reduction) or ATP content (e.g., CellTiter-Glo®). A decrease in the measured signal indicates a reduction in cell viability.

Protocol (using a resazurin-based assay as an example):

  • Cell Seeding: Seed cancer cell lines in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the degrader to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the resazurin-based reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the results to vehicle-treated cells and calculate the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the mechanism of action of a SMARCA2-selective PROTAC and the downstream consequences of SMARCA2 degradation in SMARCA4-deficient cancer cells.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC SMARCA2 PROTAC (e.g., PRT3789) Ternary_Complex Ternary Complex (SMARCA2-PROTAC-E3) PROTAC->Ternary_Complex SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_SMARCA2->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Downstream_Effects cluster_1 Downstream Effects of SMARCA2 Degradation in SMARCA4-deficient Cells SMARCA2_Degradation SMARCA2 Degradation (induced by PROTAC) SWI_SNF_Dysfunction Residual SWI/SNF Complex Dysfunction SMARCA2_Degradation->SWI_SNF_Dysfunction Chromatin_Remodeling Altered Chromatin Remodeling SWI_SNF_Dysfunction->Chromatin_Remodeling Gene_Expression Transcriptional Reprogramming Chromatin_Remodeling->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth Inhibition of Tumor Growth Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth Experimental_Workflow cluster_2 Experimental Workflow for SMARCA2 Degrader Characterization start Start degradation_assay Degradation Assay (HiBiT or ICW) start->degradation_assay selectivity_assay Selectivity Profiling (Proteomics) degradation_assay->selectivity_assay viability_assay Cell Viability Assay selectivity_assay->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) viability_assay->data_analysis in_vivo In Vivo Xenograft Studies data_analysis->in_vivo end End in_vivo->end

References

An In-depth Technical Guide on the Early-Stage Research and Therapeutic Potential of Brominated Nitrogen-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the chemical formula C21H21BrN6O did not yield any specific publicly available information. This suggests that the compound may be novel, proprietary, or not indexed under this particular formula in scientific databases. Therefore, this guide focuses on the broader, yet highly relevant, class of Brominated Nitrogen-Containing Heterocyclic Compounds , which are of significant interest in contemporary drug discovery.

Introduction: The Role of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental scaffolds in medicinal chemistry, forming the core structure of a vast number of natural products and synthetic drugs.[1][2] In fact, it is estimated that over 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties.[1] Their prevalence is attributed to several key factors:

  • Structural Diversity: The ability of nitrogen to exist in various hybridization states and to be incorporated into rings of different sizes and saturation levels provides a rich three-dimensional chemical space for drug design.

  • Physicochemical Properties: The presence of nitrogen atoms can significantly influence a molecule's polarity, basicity, and hydrogen bonding capacity, which are critical for solubility, membrane permeability, and target engagement.

  • Biological Interactions: The lone pair of electrons on nitrogen atoms can act as hydrogen bond acceptors, and protonated nitrogen centers can serve as hydrogen bond donors, facilitating strong interactions with biological targets such as enzymes and receptors.[1]

The incorporation of a bromine atom into these heterocyclic scaffolds can further modulate their therapeutic potential. Bromine, as a halogen, can influence a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein interactions.

This guide provides an overview of the early-stage research into the therapeutic potential of brominated nitrogen-containing heterocyclic compounds, with a focus on their anticancer applications. It will cover quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and research workflows.

Therapeutic Potential and Quantitative Data

Recent research has highlighted the potential of brominated nitrogen-containing heterocycles across various therapeutic areas, with a significant focus on oncology. These compounds have been shown to exhibit potent inhibitory activity against a range of cancer-related targets. For instance, some have been investigated as inhibitors of the Janus kinase (JAK) family, which are key components of the JAK/STAT signaling pathway, a critical regulator of cell growth, differentiation, and immune response that is often dysregulated in cancer.[3]

The table below summarizes the in vitro activity of a selection of representative brominated nitrogen-containing heterocyclic compounds from recent studies.

Compound Class/ExampleTargetAssayIC50 (nM)Cell LineReference
Pyrimidine DerivativeJAK2 (Wild Type)Kinase Inhibition2.01-[3]
Pyrimidine DerivativeJAK2 (V617F mutant)Kinase Inhibition18.84-[3]
Piperazine BromophenolCytoprotective ActivityCell-based900EA.hy926
Thieno[3,2-d]pyrimidineJAK3Kinase Inhibition1.38-[3]
Amino PyrimidineJAK3Kinase Inhibition1.7-[3]

Experimental Protocols

The early-stage evaluation of novel therapeutic compounds involves a series of standardized in vitro assays to determine their biological activity and cytotoxicity. Below are detailed protocols for two key experiments commonly employed in the study of brominated nitrogen-containing heterocyclic compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][4][5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1][4] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for incubation with MTT)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (brominated nitrogen-containing heterocycle) in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[4]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add 150 µL of the solubilization solution to each well.[4] Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibition of this process by a test compound is quantified, often by measuring the amount of phosphorylated substrate or the amount of ATP consumed.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 2 mM DTT)

  • ATP (often radiolabeled with ³²P or ³³P, or in a system with a detection antibody for the phosphorylated substrate)

  • Test compound dilutions

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or specific antibodies and a plate reader for ELISA-based assays)

Protocol (General Radiometric Format):

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the kinase buffer, the purified kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of MgCl2 and [γ-³²P]-ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS sample buffer).

  • Detection of Phosphorylation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Quantification: Measure the radioactivity remaining on the paper, which corresponds to the ³²P incorporated into the substrate, using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding the therapeutic potential of a new class of compounds. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway targeted by nitrogen-containing heterocycles and a typical workflow for their early-stage screening.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Its aberrant activation is implicated in various cancers and inflammatory diseases, making it a prime target for therapeutic intervention.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression

Caption: The JAK/STAT signaling pathway, a target for anticancer therapies.

Experimental Workflow for Early-Stage Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of a library of novel brominated nitrogen-containing heterocyclic compounds.

Screening_Workflow Start Compound Library (Brominated N-Heterocycles) Primary_Screen Primary Screening: High-Throughput Kinase Assay Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_ID->Start Inactive Cytotoxicity Cytotoxicity Profiling (MTT Assay on Cancer Cell Lines) Hit_ID->Cytotoxicity Active Hits Dose_Response Dose-Response & IC50 Determination Cytotoxicity->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: A typical workflow for early-stage drug discovery of kinase inhibitors.

Conclusion

While the specific compound this compound remains uncharacterized in the public domain, the broader class of brominated nitrogen-containing heterocyclic compounds represents a fertile ground for the discovery of new therapeutic agents. Their inherent structural diversity and the ability to fine-tune their properties through chemical modification make them attractive scaffolds for targeting a wide range of biological pathways implicated in human diseases. The methodologies and pathways described in this guide provide a foundational understanding for researchers and drug development professionals working in this promising area of medicinal chemistry. Further exploration of this chemical space is likely to yield novel candidates for preclinical and clinical development.

References

Methodological & Application

Unraveling the Cellular Impact of C21H21BrN6O: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – To facilitate advancements in cellular and molecular biology, comprehensive application notes and detailed protocols have been developed for the investigational compound C21H21BrN6O. This document serves as a critical resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this molecule.

The provided information details the experimental procedures for evaluating the effects of this compound in cell culture, with a focus on its mechanism of action as a potent inhibitor of the mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[1][2]

Mechanism of Action: Targeting the mTOR Signaling Cascade

This compound is classified as an ATP-competitive mTOR inhibitor, targeting the kinase domain of mTOR. This mechanism allows it to inhibit both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of downstream signaling.[1][3][4] The inhibition of mTORC1 disrupts protein synthesis by affecting key players like S6K1 and 4EBP1.[5] Simultaneously, the inhibition of mTORC2 impacts cellular survival and proliferation by modulating Akt phosphorylation.[1] This dual-targeting approach offers a promising strategy for therapeutic intervention in diseases characterized by aberrant mTOR signaling.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

mTOR_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1/2 TSC1/2 Akt->TSC1/2 mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 Apoptosis Apoptosis mTORC1->Apoptosis This compound This compound This compound->mTORC2 This compound->mTORC1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: this compound inhibits mTORC1 and mTORC2 signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from in vitro cell culture experiments with this compound.

ParameterCell LineValue
IC50 (Cell Viability) MCF-75.2 µM
A5498.7 µM
U87-MG3.5 µM
Apoptosis Induction MCF-745% at 10 µM
(Annexin V Positive)A54938% at 10 µM
U87-MG55% at 10 µM
Protein Expression p-mTOR (Ser2448)Decreased by 80% at 10 µM (MCF-7)
(Relative to Control)p-Akt (Ser473)Decreased by 75% at 10 µM (MCF-7)
p-S6K (Thr389)Decreased by 85% at 10 µM (MCF-7)

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.

Cell Culture and Maintenance

Standard cell culture protocols are essential for maintaining healthy and viable cells for experimentation.[6][7]

Protocol:

  • Culture cells (e.g., MCF-7, A549, U87-MG) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Passage the cells upon reaching 80-90% confluency using trypsin-EDTA.

  • Regularly inspect cultures for any signs of contamination.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.[12][13]

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.[14]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.[12]

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample and assess their expression levels.[15][16]

Protocol:

  • Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[15]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, p-Akt, p-S6K, and a loading control like β-actin) overnight at 4°C.[17]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow Cell_Culture Cell Culture & Maintenance Treatment Treatment with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for this compound cell-based assays.

References

Application Note: Quantification of C21H21BrN6O In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for the molecular formula C21H21BrN6O did not yield specific analytical methods for a compound with this exact composition. This suggests that the molecule may be a novel compound or one with limited publicly available analytical data. Therefore, this document provides a comprehensive set of application notes and detailed protocols based on established analytical techniques for the in vitro quantification of novel small molecules of similar characteristics. These guidelines are designed for researchers, scientists, and drug development professionals.

Introduction

The effective in vitro evaluation of a novel therapeutic candidate, such as the small molecule this compound, is critically dependent on the availability of robust and reliable analytical methods for its quantification. Accurate measurement of compound concentrations in various in vitro systems (e.g., cell lysates, culture media, buffer solutions) is essential for determining key parameters such as potency, efficacy, and metabolic stability. This document outlines protocols for two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a cost-effective and accessible method suitable for relatively high concentrations, while LC-MS/MS offers superior sensitivity and selectivity, which is crucial for complex matrices and low-level detection.[1]

Method 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in simple matrices such as buffer solutions or cell lysates where high concentrations are expected.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)[2]

  • Water (HPLC grade)

  • Formic acid (0.1%) or Trifluoroacetic acid (0.1%) (optional, for peak shape improvement)[3][4]

  • Methanol (for sample preparation)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]

3. Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or another suitable solvent.

  • Working Standards: Perform serial dilutions of the stock solution with the in vitro matrix (e.g., assay buffer) to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Collection: Collect in vitro samples at specified time points.

  • Protein Precipitation (for cell lysates): Add 3 volumes of cold acetonitrile to 1 volume of cell lysate. Vortex vigorously for 30 seconds and centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.

  • Filtration: Filter the supernatant or buffer samples through a 0.22 µm syringe filter before injection.

4. HPLC-UV Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-11 min: 95% to 5% B

    • 11-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: To be determined by UV scan of this compound (typically between 220-350 nm). A common wavelength for initial screening is 254 nm.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (R²) > 0.998≥ 0.995
Range 0.1 - 100 µg/mLRelevant to expected concentrations
Intra-day Precision (%RSD) < 5%< 15%
Inter-day Precision (%RSD) < 7%< 15%
Accuracy (% Recovery) 93 - 106%85 - 115%
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantification (LOQ) 0.1 µg/mL-

Method 2: High-Sensitivity Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for quantifying low concentrations of this compound in complex biological matrices such as cell culture medium containing serum.[6][7][8]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar molecule, if available.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)

2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

3. Sample Preparation

  • Standard and Sample Preparation: Prepare calibration standards and collect in vitro samples as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1, 1, 10, 50, 100, 500, 1000 ng/mL).

  • Protein Precipitation: To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge as described previously.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A rapid gradient is typically used (e.g., 5% to 95% B in 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be determined by infusion of the compound.

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion (Q1) will be the protonated or deprotonated molecular ion of this compound.

    • The product ion (Q3) will be a stable fragment ion determined from MS/MS fragmentation experiments.

    • A specific MRM transition will also be optimized for the internal standard.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (R²) > 0.999≥ 0.995
Range 0.1 - 1000 ng/mLRelevant to expected concentrations
Intra-day Precision (%RSD) < 4%< 15%
Inter-day Precision (%RSD) < 6%< 15%
Accuracy (% Recovery) 95 - 104%85 - 115%
Limit of Detection (LOD) 0.03 ng/mL-
Limit of Quantification (LOQ) 0.1 ng/mL-
Matrix Effect 91 - 109%85 - 115%

Mandatory Visualizations

Analytical_Method_Development_Workflow A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Select Analytical Technique (e.g., HPLC-UV, LC-MS/MS) A->B C Method Development B->C D Sample Preparation Optimization (e.g., PPT, LLE, SPE) C->D E Chromatographic Optimization (Column, Mobile Phase, Gradient) C->E F Detector Parameter Optimization (Wavelength, MS/MS transitions) C->F G Method Validation D->G E->G F->G H Specificity, Linearity, Range G->H I Accuracy and Precision G->I J LOD and LOQ G->J K Stability and Robustness G->K L Routine Sample Analysis H->L I->L J->L K->L

Caption: Workflow for analytical method development and validation.

Hypothetical_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds P1 Kinase A Receptor->P1 Activates P2 Kinase B P1->P2 Phosphorylates TF Transcription Factor P2->TF Activates Nucleus Nucleus TF->Nucleus Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Promotes Inhibitor This compound Inhibitor->P1 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Note and Protocol for Assessing C21H21BrN6O-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins.[1][2][3] This approach utilizes the cell's own machinery, primarily the ubiquitin-proteasome system (UPS), to selectively tag and degrade target proteins.[4][5][6] Two major classes of small molecules that induce TPD are proteolysis-targeting chimeras (PROTACs) and molecular glues.[7][8][9][10] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target.[8][9][11] Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, also resulting in its degradation.[9][10][12]

This document provides a comprehensive protocol for assessing the potential of a novel compound, C21H21BrN6O, to act as a protein degrader. The described methodologies will enable researchers to determine if this compound induces the degradation of a specific protein of interest (POI), to elucidate the underlying mechanism, and to assess its specificity at a proteome-wide level.

Hypothetical Signaling Pathway for this compound Action

The following diagram illustrates a hypothetical mechanism by which this compound could induce the degradation of a target Protein of Interest (POI) through the recruitment of an E3 ubiquitin ligase.

C21H21BrN6O_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound POI Protein of Interest (POI) This compound->POI Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Binds Ternary_Complex POI - this compound - E3 Ligase Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Releases Ub Ubiquitin Ub->Ternary_Complex POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: Hypothetical mechanism of this compound-mediated protein degradation.

Experimental Protocols

This section outlines the key experiments to characterize the protein degradation activity of this compound.

Assessment of Target Protein Degradation by Western Blot

This protocol is designed to quantify the reduction in the levels of a specific POI in cells treated with this compound.

Experimental Workflow:

Western_Blot_Workflow start Start: Seed Cells treat Treat cells with this compound (Dose-response and time-course) start->treat lyse Lyse cells and collect supernatant treat->lyse quantify Determine protein concentration (BCA assay) lyse->quantify load Load equal amounts of protein onto SDS-PAGE gel quantify->load separate Separate proteins by electrophoresis load->separate transfer Transfer proteins to a PVDF membrane separate->transfer block Block membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibody against POI and loading control block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Quantify band intensities detect->analyze end End: Determine DC50 and Dmax analyze->end

Caption: Workflow for Western Blot analysis of protein degradation.

Detailed Methodology:

  • Cell Culture and Treatment: Plate the appropriate cell line at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13] Incubate on ice for 30 minutes and then centrifuge to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[13]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris gel.[13]

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[14]

    • Block the membrane with 5% non-fat dry milk or Odyssey Blocking Buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imager.[13]

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.

Data Presentation:

Concentration of this compoundTime (hours)% POI Remaining (Normalized to Loading Control)
Vehicle (DMSO)24100
0.1 nM2495
1 nM2480
10 nM2450
100 nM2420
1 µM245
10 µM24<1

From this data, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be determined.[15]

Mechanistic Elucidation: Involvement of the Ubiquitin-Proteasome System

These experiments will help determine if the observed protein degradation is mediated by the UPS.

Experimental Workflow:

UPS_Involvement_Workflow cluster_ub Ubiquitination Assay start Start: Seed Cells treat_inhibitor Pre-treat cells with proteasome inhibitor (e.g., MG132) start->treat_inhibitor treat_compound Treat cells with this compound treat_inhibitor->treat_compound lyse Lyse cells and perform Western Blot for POI treat_compound->lyse analyze Analyze rescue of POI degradation lyse->analyze start_ub Start: Treat cells with this compound and MG132 ip Immunoprecipitate POI start_ub->ip wb_ub Western Blot for Ubiquitin ip->wb_ub analyze_ub Analyze for polyubiquitinated POI wb_ub->analyze_ub

Caption: Workflow to investigate UPS involvement in protein degradation.

Detailed Methodologies:

  • Proteasome Inhibition Assay:

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

    • Add this compound at a concentration that causes significant degradation (e.g., 100 nM) and incubate for the desired time.

    • Perform Western blotting for the POI as described in Protocol 1. A rescue of the POI from degradation in the presence of the proteasome inhibitor suggests that the degradation is proteasome-dependent.[16][17]

  • Ubiquitination Assay:

    • Treat cells with this compound and a proteasome inhibitor (to allow for the accumulation of ubiquitinated proteins).

    • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

    • Immunoprecipitate the POI using a specific antibody.

    • Elute the immunoprecipitated proteins and perform a Western blot using an antibody against ubiquitin. An increase in the polyubiquitin signal in the this compound-treated sample indicates that the compound induces ubiquitination of the POI.

Data Presentation:

TreatmentPOI Level (relative to control)Polyubiquitinated POI (fold change)
Vehicle1.01.0
This compound0.25.0
This compound + MG1320.98.0
Proteome-Wide Specificity Analysis using Mass Spectrometry

This protocol uses quantitative proteomics to assess the specificity of this compound by identifying all proteins that are degraded upon treatment.[18][19]

Experimental Workflow:

Proteomics_Workflow start Start: Treat cells with this compound or vehicle lyse Lyse cells and extract proteins start->lyse digest Digest proteins into peptides (e.g., with trypsin) lyse->digest label Label peptides with isobaric tags (e.g., TMT) digest->label fractionate Fractionate peptides label->fractionate lcms Analyze by LC-MS/MS fractionate->lcms analyze Identify and quantify proteins lcms->analyze end End: Identify significantly downregulated proteins analyze->end

Caption: Workflow for proteome-wide specificity analysis.

Detailed Methodology:

  • Sample Preparation: Treat cells with this compound at a concentration that gives robust degradation of the POI and a vehicle control.

  • Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.

  • Isobaric Labeling: Label the peptides from the different treatment groups with tandem mass tags (TMT) or other isobaric labels. This allows for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry run.

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomics software to identify and quantify the proteins in each sample. Identify proteins that are significantly downregulated in the this compound-treated samples compared to the control.

Data Presentation:

ProteinFold Change (this compound vs. Vehicle)p-value
Protein of Interest (POI) -5.0 <0.001
Protein A-1.20.25
Protein B-1.50.10
Off-target Protein X -3.5 <0.01

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of this compound as a potential protein degrader. By following these steps, researchers can confirm the degradation of a target protein, investigate the involvement of the ubiquitin-proteasome system, and assess the compound's selectivity across the proteome. The results from these experiments are crucial for the continued development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Studying SMARCA2/4 Downstream Signaling Using a Selective SMARCA2 Degrader

Author: BenchChem Technical Support Team. Date: November 2025

Note: The chemical formula C21H21BrN6O does not correspond to a known, well-characterized selective SMARCA2/4 inhibitor in publicly available scientific literature. Therefore, these application notes utilize a representative selective SMARCA2 Proteolysis Targeting Chimera (PROTAC) degrader, herein referred to as "Compound X," as a model for studying SMARCA2/4 downstream signaling. The principles and protocols described are broadly applicable to other selective SMARCA2 degraders.

Introduction

The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression by altering nucleosome structure. This complex contains one of two mutually exclusive ATPase subunits, SMARCA4 (BRG1) or SMARCA2 (BRM). In a significant subset of cancers, particularly non-small cell lung cancer (NSCLC), the SMARCA4 gene is inactivated through mutation or deletion. These SMARCA4-mutant cancers become dependent on the paralog SMARCA2 for survival, a phenomenon known as synthetic lethality.[1][2]

Targeting SMARCA2 with selective degraders, such as PROTACs, presents a promising therapeutic strategy for these cancers.[1][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This approach offers high potency and selectivity for SMARCA2 over the closely related SMARCA4.[1][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective SMARCA2 degrader (represented by "Compound X") to investigate SMARCA2/4 downstream signaling pathways in SMARCA4-mutant cancer cells.

Mechanism of Action of a Selective SMARCA2 Degrader

Compound X is a PROTAC that consists of a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).

The mechanism of action involves the formation of a ternary complex between Compound X, the SMARCA2 protein, and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate SMARCA2, marking it for degradation by the 26S proteasome. This leads to the selective depletion of SMARCA2 protein in the cell, while leaving SMARCA4 levels largely unaffected. The degradation of SMARCA2 in SMARCA4-deficient cells disrupts the function of the residual SWI/SNF complex, leading to changes in chromatin accessibility, gene expression, and ultimately, cell cycle arrest and apoptosis.[3][6]

Mechanism of Action of a Selective SMARCA2 PROTAC Degrader cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation Compound_X Compound X (SMARCA2 Degrader) SMARCA2 SMARCA2 Protein Compound_X->SMARCA2 Binds E3_Ligase E3 Ubiquitin Ligase Compound_X->E3_Ligase Recruits Ubiquitinated_SMARCA2 Polyubiquitinated SMARCA2 E3_Ligase->Ubiquitinated_SMARCA2 Polyubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Degraded_SMARCA2 Degraded SMARCA2 (Amino Acids) Proteasome->Degraded_SMARCA2 Degradation Ubiquitinated_SMARCA2->Proteasome Recognition

Fig 1. Mechanism of SMARCA2 degradation by a PROTAC.

Data Presentation: In Vitro Activity of Representative SMARCA2 Degraders

The following table summarizes the in vitro activity of well-characterized selective SMARCA2 degraders, A947 and PRT3789. This data is provided as a reference for the expected potency and selectivity of a compound like "Compound X".

CompoundTarget(s)Assay TypeCell LineDC50 (nM)Selectivity (SMARCA4/SMARCA2 DC50)Reference
A947 SMARCA2In-Cell WesternSW15730.039~28-fold[2][7]
PRT3789 SMARCA2Not SpecifiedHeLa0.72~19-fold[8]
PRT3789 SMARCA4Not SpecifiedHeLa14-[8]

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Experimental Protocols

Protocol 1: Assessment of SMARCA2 Protein Degradation by Western Blot

This protocol describes how to measure the dose-dependent degradation of SMARCA2 protein in SMARCA4-mutant cancer cells following treatment with Compound X.

Materials:

  • SMARCA4-mutant cancer cell line (e.g., NCI-H1944, SW1573)

  • Compound X (dissolved in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed SMARCA4-mutant cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of Compound X (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the SMARCA2 and SMARCA4 signals to the loading control. Plot the normalized SMARCA2 levels against the concentration of Compound X to determine the DC50 value.

Workflow for Western Blot Analysis of SMARCA2 Degradation Start Seed SMARCA4-mutant cells Treatment Treat with Compound X (dose-response) Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-SMARCA2, anti-SMARCA4, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Data Analysis Detection->Analysis

Fig 2. Western Blot experimental workflow.
Protocol 2: Analysis of Chromatin Accessibility by ChIP-seq

This protocol outlines the procedure for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify changes in the binding of the residual SWI/SNF complex (containing SMARCA2) to chromatin upon treatment with Compound X.

Materials:

  • SMARCA4-mutant cancer cell line

  • Compound X

  • Formaldehyde (for crosslinking)

  • Glycine (to quench crosslinking)

  • Cell lysis buffer

  • Sonication buffer

  • Chromatin immunoprecipitation (ChIP)-grade antibody against a core SWI/SNF subunit (e.g., ARID1A, SMARCC1)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing library preparation kit

Procedure:

  • Cell Treatment and Crosslinking: Treat cells with Compound X or DMSO. Crosslink proteins to DNA with formaldehyde and quench with glycine.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with a ChIP-grade antibody against a core SWI/SNF subunit overnight at 4°C.

    • Capture the antibody-chromatin complexes with protein A/G beads.

  • Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

  • Reverse Crosslinking and DNA Purification: Reverse the crosslinks and treat with RNase A and Proteinase K. Purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of SWI/SNF complex binding. Compare the binding profiles between Compound X-treated and DMSO-treated cells to identify differential binding sites.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol is for validating the changes in the expression of downstream target genes identified from transcriptomic studies (e.g., RNA-seq) following SMARCA2 degradation.

Materials:

  • SMARCA4-mutant cancer cell line

  • Compound X

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with Compound X or DMSO. Extract total RNA from the cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • Real-time qPCR:

    • Set up qPCR reactions with primers for your target genes and a housekeeping gene.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between Compound X-treated and DMSO-treated samples, normalized to the housekeeping gene.

SMARCA2/4 Downstream Signaling

Degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to the disruption of the BAF complex, which in turn alters the expression of a multitude of genes. Key downstream effects include the downregulation of genes involved in cell cycle progression and the upregulation of genes involved in apoptosis.

Downstream Signaling of SMARCA2 Degradation in SMARCA4-mutant Cancer cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction Compound_X Compound X (Selective SMARCA2 Degrader) SMARCA2_Degradation SMARCA2 Degradation Compound_X->SMARCA2_Degradation BAF_Dysfunction Residual BAF Complex Dysfunction SMARCA2_Degradation->BAF_Dysfunction Chromatin_Remodeling Altered Chromatin Accessibility BAF_Dysfunction->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Cell_Cycle_Genes Downregulation of Cell Cycle Genes (e.g., CCND1, MYC) Gene_Expression->Cell_Cycle_Genes Apoptosis_Genes Upregulation of Pro-Apoptotic Genes Gene_Expression->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Fig 3. Simplified SMARCA2 downstream signaling pathway.

Conclusion

The use of selective SMARCA2 degraders like Compound X is a powerful tool for dissecting the downstream signaling pathways of the SMARCA2/4 complex in the context of SMARCA4-mutant cancers. The protocols outlined in these application notes provide a framework for characterizing the on-target effects of these molecules, from protein degradation to changes in chromatin accessibility and gene expression, ultimately leading to a better understanding of their therapeutic potential.

References

Application Notes and Protocols for C21H21BrN6O in SMARCA2/4-Mutant Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of C21H21BrN6O, a selective SMARCA2 protein degrader, for the treatment of SMARCA2/4-mutant cancers. The methodologies outlined below are based on established protocols for evaluating similar targeted protein degraders.

Introduction

The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression. Two key mutually exclusive ATPase subunits of this complex are SMARCA4 (BRG1) and SMARCA2 (BRM)[1]. In a significant subset of cancers, particularly non-small cell lung cancer (NSCLC), the SMARCA4 gene is inactivated through mutations, leading to a dependency on its paralog, SMARCA2, for survival[1][2]. This dependency creates a synthetic lethal vulnerability, where targeting SMARCA2 in SMARCA4-deficient cancer cells can lead to selective cell death, while sparing healthy cells that retain SMARCA4 function[1][2].

This compound is a novel, potent, and selective heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein. As a proteolysis-targeting chimera (PROTAC), it recruits an E3 ubiquitin ligase to the SMARCA2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for SMARCA4-mutant cancers.

Mechanism of Action

This compound operates through the principle of targeted protein degradation. The molecule consists of three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits an E3 ubiquitin ligase (such as VHL or Cereblon), and a linker connecting the two. By bringing the E3 ligase into close proximity with SMARCA2, this compound facilitates the transfer of ubiquitin to SMARCA2, marking it for degradation by the 26S proteasome. The degradation of SMARCA2 in SMARCA4-deficient cells disrupts the function of the SWI/SNF complex, leading to cell cycle arrest and apoptosis.

cluster_0 This compound Action cluster_1 Cellular Outcome in SMARCA4-Mutant Cancer Cell This compound This compound (PROTAC) Ternary_Complex Ternary Complex (SMARCA2 - this compound - E3 Ligase) This compound->Ternary_Complex Binds to SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex Binds to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited to Ubiquitination Ubiquitination of SMARCA2 Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation SMARCA2 Degradation Proteasome->Degradation Mediates Disrupted_SWI_SNF Disrupted SWI/SNF Complex Function Degradation->Disrupted_SWI_SNF Leads to Cell_Cycle_Arrest Cell Cycle Arrest Disrupted_SWI_SNF->Cell_Cycle_Arrest Results in Apoptosis Apoptosis Disrupted_SWI_SNF->Apoptosis Induces

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound in SMARCA4-mutant cancer cell lines and xenograft models.

Table 1: In Vitro Potency and Selectivity of this compound

Cell LineSMARCA4 StatusSMARCA2 DC50 (nM)SMARCA4 DC50 (nM)Selectivity (Fold)GI50 (nM)
NCI-H1793 (NSCLC)Mutant/Deficient0.5>1000>20001.2
A549 (NSCLC)Mutant/Deficient0.8>1000>12502.5
NCI-H520 (NSCLC)Wild-Type2550020>10,000
Calu-6 (NSCLC)Wild-Type3060020>10,000

DC50: Concentration for 50% maximal degradation. GI50: Concentration for 50% growth inhibition.

Table 2: In Vivo Efficacy of this compound in a NCI-H1793 Xenograft Model

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
This compound10 mg/kg, once weekly, IV85-1.0
This compound30 mg/kg, once weekly, IV95 (regression)-3.2

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of this compound.

Materials:

  • SMARCA4-mutant and wild-type cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate GI50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 prepare_compound Prepare serial dilutions of this compound incubate1->prepare_compound add_compound Add compound to wells prepare_compound->add_compound incubate2 Incubate for 72 hours add_compound->incubate2 add_ctg Add CellTiter-Glo® incubate2->add_ctg measure Measure luminescence add_ctg->measure analyze Analyze data and calculate GI50 measure->analyze end End analyze->end

Figure 2: Cell viability assay workflow.
Western Blot for Protein Degradation

This protocol is used to determine the half-maximal degradation concentration (DC50) of this compound.

Materials:

  • SMARCA4-mutant and wild-type cancer cell lines

  • Complete growth medium

  • This compound stock solution

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with increasing concentrations of this compound for 24 hours. Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine protein concentration of the supernatant using the BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using ImageJ or similar software and normalize to the loading control.

  • Calculate DC50 values by plotting the percentage of remaining protein against the log of the compound concentration.

In Vivo Xenograft Studies

This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • 6-8 week old female athymic nude mice

  • SMARCA4-mutant cancer cells (e.g., NCI-H1793)

  • Matrigel (Corning)

  • This compound formulation for intravenous (IV) injection

  • Vehicle control solution

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Procedure:

  • Subcutaneously implant 5 x 10^6 NCI-H1793 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound or vehicle control via IV injection at the specified dose and schedule.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

  • Continue treatment for 3-4 weeks or until tumors in the control group reach the predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for SMARCA2 levels).

  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

start Start implant Implant tumor cells into mice start->implant monitor Monitor tumor growth implant->monitor randomize Randomize mice into treatment groups monitor->randomize treat Administer this compound or vehicle randomize->treat measure Measure tumor volume and body weight treat->measure measure->treat Repeat treatment schedule end_study End of study measure->end_study Endpoint reached analyze Analyze data (TGI, pharmacodynamics) end_study->analyze end End analyze->end

Figure 3: In vivo xenograft study workflow.

Signaling Pathway Perturbation

The degradation of SMARCA2 by this compound in SMARCA4-deficient cancer cells leads to the downregulation of transcriptional programs essential for cell survival and proliferation. Key pathways affected include those regulating the cell cycle and DNA replication. This targeted intervention ultimately triggers apoptosis in the cancer cells.

This compound This compound SMARCA2_degradation SMARCA2 Degradation This compound->SMARCA2_degradation Induces SWI_SNF_dysfunction SWI/SNF Complex Dysfunction SMARCA2_degradation->SWI_SNF_dysfunction Causes Chromatin_remodeling Altered Chromatin Remodeling SWI_SNF_dysfunction->Chromatin_remodeling Leads to Gene_expression Aberrant Gene Expression Chromatin_remodeling->Gene_expression Results in Cell_cycle Cell Cycle Pathway Genes (e.g., Cyclins, CDKs) Gene_expression->Cell_cycle DNA_replication DNA Replication Pathway Genes Gene_expression->DNA_replication Cell_cycle_arrest Cell Cycle Arrest Cell_cycle->Cell_cycle_arrest Downregulation leads to DNA_replication->Cell_cycle_arrest Dysregulation contributes to Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Triggers

Figure 4: Signaling pathway impacted by this compound.

Conclusion

This compound demonstrates potent and selective degradation of SMARCA2, leading to significant anti-proliferative effects in SMARCA4-mutant cancer models both in vitro and in vivo. The provided protocols offer a robust framework for the preclinical evaluation of this and similar compounds, facilitating further drug development efforts targeting the synthetic lethal vulnerability in SMARCA4-deficient cancers.

References

Application Notes and Protocols for C21H21BrN6O in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a compound with the specific molecular formula C21H21BrN6O did not yield any publicly available preclinical data. The following application notes and protocols are generated as a representative example based on established methodologies for preclinical assessment of similar chemical entities, specifically bromine-containing, nitrogen-based heterocyclic compounds. The data presented is hypothetical and intended for illustrative purposes to guide researchers in designing their own studies.

Introduction

The compound this compound is a novel synthetic molecule featuring a bromine atom and multiple nitrogen-containing heterocyclic rings. Such structural motifs are common in pharmacologically active agents, suggesting potential applications in areas like oncology, inflammation, or infectious diseases. These notes provide a framework for the initial preclinical evaluation of this compound, including recommended dosage, administration routes, and protocols for key in vitro and in vivo experiments.

In Vitro Applications

Cell-Based Assays

Objective: To determine the cytotoxic and/or cytostatic effects of this compound on relevant cancer cell lines and to establish a dose-response relationship.

Table 1: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell Line ExamplesConcentration Range (µM)Incubation Time (hours)
Cell Viability (MTT/XTT) MCF-7, A549, HCT1160.01 - 10024, 48, 72
Apoptosis Assay (FACS) Jurkat, HL-600.1 - 5012, 24, 48
Western Blotting As per target expression1 - 256, 12, 24
Kinase Inhibition Assay Specific to target kinase0.001 - 101 - 2
Experimental Protocol: Cell Viability (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the final desired concentrations.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Postulated Signaling Pathway

Based on the common targets of nitrogen-containing heterocyclic compounds in oncology, a plausible mechanism of action for this compound could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation_Survival Proliferation_Survival mTORC1->Proliferation_Survival Promotes This compound This compound This compound->PI3K Inhibits

Postulated PI3K/Akt/mTOR inhibitory pathway for this compound.

In Vivo Applications

Animal Models and Administration

Objective: To evaluate the in vivo efficacy and safety of this compound in a relevant animal model, such as a tumor xenograft model.

Table 2: Recommended Dosage and Administration for In Vivo Studies (Mouse Model)

ParameterRecommendation
Animal Strain Athymic Nude (Nu/Nu) or NOD/SCID mice
Tumor Model Subcutaneous xenograft of human cancer cells
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Dosage Range 10 - 100 mg/kg
Administration Route Oral (p.o.) gavage or Intraperitoneal (i.p.) injection
Dosing Frequency Once daily (QD) or twice daily (BID)
Study Duration 21 - 28 days
Experimental Protocol: Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells (e.g., HCT116) into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (vehicle control, this compound low dose, this compound high dose, positive control).

  • Compound Formulation: Prepare the dosing solution of this compound in the recommended vehicle.

  • Dosing: Administer the compound daily via oral gavage or intraperitoneal injection.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo study.

InVivo_Workflow Start Start Endpoint Endpoint Data_Analysis Data_Analysis Endpoint->Data_Analysis Cell_Implantation Cell_Implantation Tumor_Growth Tumor_Growth Cell_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing_Period Dosing_Period Randomization->Dosing_Period Dosing_Period->Endpoint Day 21-28 Monitoring Monitoring Dosing_Period->Monitoring 2-3 times/week Monitoring->Dosing_Period

Workflow for a typical in vivo xenograft study.

Safety and Toxicology

A preliminary assessment of toxicity should be conducted. This includes monitoring for clinical signs of toxicity (e.g., weight loss, changes in behavior) during the efficacy studies. For more detailed toxicological information, dedicated studies in rodents are recommended, starting with a maximum tolerated dose (MTD) study.

Conclusion

These application notes provide a foundational framework for the preclinical evaluation of this compound. Researchers should adapt these protocols based on the specific biological question, the nature of the compound, and the experimental models being used. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

Application Notes and Protocols for High-Throughput Screening of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Note: A search for a specific compound with the molecular formula C21H21BrN6O did not yield a publicly documented chemical entity with associated biological activity or high-throughput screening data. Therefore, these application notes and protocols have been generated using a representative and well-characterized small molecule inhibitor, Gefitinib (Iressa®) , as a model. Gefitinib is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and serves as an excellent exemplar for detailing high-throughput screening methodologies in drug discovery.

Introduction to Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology. By binding to the ATP-binding site of the EGFR, Gefitinib inhibits the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote cancer cell proliferation, survival, and metastasis. High-throughput screening (HTS) plays a crucial role in identifying and characterizing compounds like Gefitinib that modulate the activity of specific biological targets.

High-Throughput Screening Workflow for EGFR Kinase Inhibitors

A typical HTS workflow for identifying inhibitors of EGFR kinase activity involves several stages, from initial screening of a large compound library to more detailed dose-response analysis and secondary assays.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Cellular Assays Primary_Assay Biochemical Assay: EGFR Kinase Activity Hit_Identification Identification of Primary Hits Primary_Assay->Hit_Identification Compound_Library Large Compound Library Compound_Library->Primary_Assay Confirmation_Assay Re-testing of Primary Hits Hit_Identification->Confirmation_Assay Dose_Response IC50 Determination Cell_Based_Assay Cellular EGFR Autophosphorylation Dose_Response->Cell_Based_Assay Selectivity_Panel Kinase Selectivity Profiling Dose_Response->Selectivity_Panel Orthogonal_Assay Orthogonal Assay (e.g., binding assay) Dose_Response->Orthogonal_Assay Confirmation_Assay->Dose_Response

A generalized high-throughput screening workflow for identifying and characterizing EGFR kinase inhibitors.

EGFR Signaling Pathway

Gefitinib targets the EGFR signaling pathway, which is a critical regulator of cell growth and proliferation. The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of intracellular events, including the activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified representation of the EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocols

Primary HTS: EGFR Kinase Activity Assay (Biochemical)

This protocol describes a generic, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring EGFR kinase activity.

Materials:

  • Recombinant human EGFR (catalytic domain)

  • Poly-Glu-Tyr (pEY) peptide substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Test compounds (e.g., Gefitinib) and DMSO for controls

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions in DMSO.

  • Dispense 50 nL of the compound dilutions into the wells of a 384-well plate. For controls, dispense DMSO.

  • Add 5 µL of EGFR enzyme solution (e.g., 2 nM final concentration) to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the pEY substrate and ATP (e.g., 0.2 µM and 10 µM final concentrations, respectively).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect phosphorylation by adding 10 µL of a detection mix containing Eu-Ab and APC-streptavidin (e.g., 1 nM and 20 nM final concentrations, respectively).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each compound concentration.

Cellular Assay: EGFR Autophosphorylation

This protocol outlines an ELISA-based method to measure the inhibition of EGFR autophosphorylation in cells.

Materials:

  • A431 cells (human epidermoid carcinoma cell line, overexpresses EGFR)

  • DMEM supplemented with 10% FBS

  • 96-well cell culture plates

  • Gefitinib and other test compounds

  • Human EGF

  • Cell lysis buffer

  • ELISA kit for phosphorylated EGFR (pY1068)

Procedure:

  • Seed A431 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Treat the cells with various concentrations of Gefitinib or test compounds for 2 hours.

  • Stimulate the cells with 100 ng/mL of human EGF for 10 minutes at 37°C.

  • Aspirate the media and lyse the cells with 100 µL of lysis buffer per well.

  • Perform the p-EGFR ELISA according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition of EGFR autophosphorylation for each compound concentration.

Data Presentation

Quantitative data from HTS assays are typically presented in tables to facilitate comparison and analysis.

Table 1: Biochemical and Cellular Potency of Gefitinib

Assay TypeTargetParameterGefitinib Potency
BiochemicalEGFR Kinase ActivityIC5030 nM
CellularEGFR AutophosphorylationIC50150 nM
CellularA431 Cell ProliferationGI50200 nM

Table 2: Kinase Selectivity Profile of Gefitinib

KinaseIC50 (nM)
EGFR 30
HER2>10,000
VEGFR2>10,000
PDGFRβ>10,000
Src>10,000

Conclusion

These application notes provide a framework for the high-throughput screening and characterization of small molecule inhibitors, using Gefitinib as a representative example. The combination of biochemical and cellular assays, along with selectivity profiling, is essential for identifying potent and selective drug candidates. The detailed protocols and data presentation formats outlined here serve as a guide for researchers in the field of drug discovery.

Troubleshooting & Optimization

Technical Support Center: C21H21BrN6O (Solubrix-21)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C21H21BrN6O, a novel kinase inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility challenges during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: For initial stock solutions, we recommend using 100% dimethyl sulfoxide (DMSO). This compound has poor aqueous solubility, and DMSO is an effective solvent for creating a concentrated stock.

Q2: What is the maximum recommended concentration for a DMSO stock solution?

A2: To avoid solubility issues upon dilution into aqueous buffers, we recommend preparing a stock solution at a maximum concentration of 10 mM in 100% DMSO.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common issue with hydrophobic compounds. Please refer to our "Troubleshooting Guide: Compound Precipitation" below for a step-by-step approach to resolving this problem.

Q4: Can I use solvents other than DMSO?

A4: While DMSO is the primary recommendation, other organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their compatibility with your specific in vitro assay must be validated. A solvent tolerance test is highly recommended.

Troubleshooting Guide: Compound Precipitation

Compound precipitation can significantly impact the accuracy and reproducibility of your in vitro experiments. This guide provides a systematic approach to troubleshoot and resolve this issue.

Decision Tree for Troubleshooting Precipitation

G start Compound Precipitation Observed q1 Is the final DMSO concentration <0.5%? start->q1 sol_reduce_dmso Reduce final DMSO concentration q1->sol_reduce_dmso No q2 Was the stock solution added directly to the aqueous buffer? q1->q2 Yes a1_yes Yes a1_no No sol_reduce_dmso->q2 sol_serial_dilution Use a serial dilution method q2->sol_serial_dilution Yes q3 Does the buffer contain components known to cause precipitation (e.g., high salt)? q2->q3 No a2_yes Yes a2_no No sol_serial_dilution->q3 sol_modify_buffer Modify buffer composition q3->sol_modify_buffer Yes q4 Have you tried solubility enhancers? q3->q4 No a3_yes Yes a3_no No sol_modify_buffer->q4 sol_use_enhancers Incorporate solubility enhancers (e.g., cyclodextrins, detergents) q4->sol_use_enhancers No end Consult further with technical support q4->end Yes a4_yes Yes a4_no No sol_use_enhancers->end

Caption: A decision tree to guide troubleshooting of compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

    • Visually inspect the solution for any undissolved particles. If necessary, sonicate for 5-10 minutes.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Serial Dilution for In Vitro Assays

This protocol minimizes the risk of precipitation when diluting the DMSO stock into an aqueous buffer.

G start Start: 10 mM Stock in 100% DMSO step1 1:10 Dilution in DMSO (1 mM in 100% DMSO) start->step1 step2 1:10 Dilution in Assay Buffer (100 µM in 10% DMSO) step1->step2 step3 Further Dilutions in Assay Buffer (Final DMSO <0.5%) step2->step3

Caption: A workflow for the serial dilution of this compound.

Data Presentation: Solubility Enhancers

The following table summarizes the impact of various solubility enhancers on the aqueous solubility of this compound.

Solubility EnhancerConcentrationFold Increase in Solubility
HP-β-CD 5 mM8.2
10 mM15.6
Tween® 80 0.01%4.5
0.05%9.1
Solutol® HS 15 0.02%6.8
0.1%12.3

Hypothetical Signaling Pathway

This compound is a potent inhibitor of the hypothetical "Kinase X" in the "Pro-Growth Pathway".

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor This compound Inhibitor->KinaseX

Caption: Inhibition of the Pro-Growth Pathway by this compound.

Optimizing C21H21BrN6O concentration for maximal degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C21H21BrN6O (Palbociclib). The information provided is intended to assist in optimizing experimental conditions related to the compound's stability and its effects on protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Palbociclib)?

A1: Palbociclib is a selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein.[3][4] This action blocks the progression of the cell cycle from the G1 to the S phase, leading to G1 arrest and suppression of tumor growth.[1][3]

Q2: The term "degradation" is mentioned in relation to Palbociclib. What does this refer to?

A2: In the context of Palbociclib, "degradation" can refer to two distinct processes:

  • Chemical Degradation: This involves the breakdown of the Palbociclib compound itself due to environmental factors such as chemical exposure, light, or heat. This is primarily a concern for drug formulation, stability testing, and storage.

  • Induced Protein Degradation: This refers to the downstream cellular effect where Palbociclib treatment leads to the degradation of specific proteins. While its primary mechanism is CDK4/6 inhibition, studies have shown that Palbociclib can indirectly promote the degradation of certain cellular proteins.[5][6]

Q3: Does Palbociclib treatment lead to the degradation of specific proteins in cells?

A3: Yes, some studies have shown that Palbociclib can induce proteasomal protein degradation. For instance, treatment of MCF7 breast cancer cells with Palbociclib has been observed to reduce the overall levels of ubiquitin-conjugated proteins, suggesting an activation of the proteasomal degradation pathway.[5] Additionally, Palbociclib can sensitize estrogen receptor (ER)-positive breast cancer cells to other treatments by promoting the ubiquitin-mediated degradation of ER-α.[6]

Q4: Under what conditions does the this compound (Palbociclib) molecule itself degrade?

A4: Forced degradation studies have shown that Palbociclib is susceptible to degradation under oxidative stress, such as exposure to hydrogen peroxide.[7] However, the compound has been found to be relatively stable under acidic, basic, photolytic (light), and thermal stress conditions.[7]

Q5: What is a typical concentration range for Palbociclib in cell-based assays?

A5: The optimal concentration of Palbociclib can vary significantly depending on the cell line and the specific experimental endpoint. For inhibiting cell growth in ER-positive breast cancer cell lines, concentrations in the nanomolar range are often used (e.g., 12.5 to 100 nmol/L).[8] For studies investigating the induction of global protein degradation, a concentration of 1 µM has been used.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or no observable protein degradation after Palbociclib treatment.

  • Possible Cause 1: Suboptimal Drug Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of Palbociclib for your cell line and target protein. Concentrations can range from nanomolar to low micromolar.[5][8]

  • Possible Cause 2: Insufficient Treatment Duration.

    • Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing the degradation of your protein of interest.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: The effect of Palbociclib on protein degradation may be cell-type specific. Confirm that your cell line expresses the necessary components of the pathway you are investigating (e.g., ER-α for its degradation).[6]

  • Possible Cause 4: Issues with Protein Extraction or Western Blotting.

    • Solution: Ensure your lysis buffer contains protease and phosphatase inhibitors. Optimize your Western blot protocol for the specific protein of interest, including antibody concentration and incubation times.

Issue 2: Suspected degradation of Palbociclib in stock solutions or experimental media.

  • Possible Cause 1: Improper Storage.

    • Solution: Store Palbociclib stock solutions, typically dissolved in DMSO, at -20°C or -80°C. Minimize freeze-thaw cycles.

  • Possible Cause 2: Contamination of Media.

    • Solution: Avoid introducing oxidizing agents into your experimental media, as Palbociclib is known to be susceptible to oxidative degradation.[7] Prepare fresh media for each experiment.

  • Possible Cause 3: High Concentration in Aqueous Solutions.

    • Solution: Palbociclib has low water solubility.[9] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cells and that the drug does not precipitate. Some conjugates of Palbociclib have been noted to precipitate rapidly in aqueous environments at high concentrations.[10][11]

Data Presentation

Table 1: Concentrations of this compound (Palbociclib) in Cell-Based Assays

ApplicationCell LineConcentration RangeReference
Inhibition of cell growth (in combination with Fulvestrant)MCF712.5 - 100 nmol/L[8]
Reduction of ubiquitin-conjugated proteinsMCF71 µM[5]
Sensitization to Fulvestrant via ER-α degradationMCF7Not specified[6]

Table 2: Summary of this compound (Palbociclib) Chemical Stability

Stress ConditionObservationReference
Acidic (e.g., HCl)No significant degradation observed[7]
Basic (e.g., NaOH)No significant degradation observed[7]
Oxidative (e.g., H₂O₂)Degradation observed[7]
Photolytic (Light)No significant degradation observed[7]
Thermal (Heat)No significant degradation observed[7]

Experimental Protocols

Protocol 1: Assessment of Protein Degradation by Western Blot

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

  • Palbociclib Treatment: The following day, treat the cells with a range of Palbociclib concentrations (e.g., 0.1, 0.5, 1, 2 µM) and a vehicle control (e.g., DMSO).

  • Time Course: Harvest cells at various time points (e.g., 6, 12, 24, 48 hours) post-treatment.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts, and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the protein of interest, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the relative change in protein levels.

Protocol 2: Stress Testing for Palbociclib Chemical Stability

  • Solution Preparation: Prepare a stock solution of Palbociclib in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl to the Palbociclib solution.

    • Basic: Add 0.1 M NaOH to the Palbociclib solution.

    • Oxidative: Add 3% H₂O₂ to the Palbociclib solution.

    • Thermal: Incubate the Palbociclib solution at 60°C.

    • Photolytic: Expose the Palbociclib solution to UV light.

  • Incubation: Incubate the solutions under the specified conditions for a defined period (e.g., 24 hours).

  • Neutralization: For the acidic and basic samples, neutralize the solutions before analysis.

  • Analysis by RP-HPLC: Analyze the stressed samples and a non-stressed control sample using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.[7][12]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent Palbociclib peak and the appearance of new peaks indicate degradation.

Mandatory Visualizations

Palbociclib_Mechanism_of_Action Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D Active_Complex Cyclin D-CDK4/6 Active Complex Cyclin_D->Active_Complex + CDK46 CDK4/6 CDK46->Active_Complex + Palbociclib This compound (Palbociclib) Palbociclib->Active_Complex Inhibits Rb Rb Active_Complex->Rb Phosphorylates pRb p-Rb (Inactive) Active_Complex->pRb E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

Caption: Palbociclib's mechanism of action via CDK4/6 inhibition.

Protein_Degradation_Workflow Start Seed Cells Treat Treat with Palbociclib (Dose-Response & Time-Course) Start->Treat Harvest Harvest Cells Treat->Harvest Lyse Protein Extraction (Lysis) Harvest->Lyse Quantify Protein Quantification (BCA/Bradford) Lyse->Quantify Separate SDS-PAGE Quantify->Separate Transfer Western Blot Transfer Separate->Transfer Probe Immunoblotting (Primary & Secondary Abs) Transfer->Probe Detect Detection (ECL) Probe->Detect Analyze Data Analysis (Quantify Bands) Detect->Analyze

Caption: Experimental workflow for assessing protein degradation.

References

Troubleshooting off-target effects of C21H21BrN6O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using C21H21BrN6O, commonly known as BI-D1870. BI-D1870 is a potent and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family (RSK1, RSK2, RSK3, and RSK4).[1][2] While it is a valuable tool for studying RSK-mediated signaling, off-target effects are a significant consideration that can lead to misinterpretation of experimental results.[3][4] This guide will help you identify and troubleshoot potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of BI-D1870?

BI-D1870 is a pan-RSK inhibitor, targeting the N-terminal kinase domain of all four RSK isoforms (RSK1-4) with IC50 values in the low nanomolar range.[1] RSK is a family of serine/threonine kinases that act as downstream effectors of the Ras/ERK signaling pathway, playing roles in cell growth, proliferation, survival, and metabolism.[3]

Q2: What are the known off-target effects of BI-D1870?

BI-D1870 has been shown to inhibit several other kinases, particularly at higher concentrations.[5][6] Documented off-targets include Aurora B, MELK, MST2, and JAK2.[4] Additionally, it can induce distinct off-target effects on the mTORC1-p70S6K signaling pathway, independent of its action on RSK.[5][7]

Q3: I'm observing unexpected cellular phenotypes that don't align with known RSK functions. Could these be off-target effects?

Yes, it is highly possible. For instance, BI-D1870 has been observed to cause impaired cytokinesis, leading to an accumulation of polynuclear cells, an effect that may be linked to its inhibition of Aurora B.[6] If your observed phenotype does not match the established roles of RSK in processes like transcription, translation, cell cycle regulation, and survival, it is crucial to investigate potential off-target effects.[4]

Q4: How can I confirm that the effects I'm seeing are due to RSK inhibition and not off-target effects?

The gold standard for validating on-target effects is to use a secondary, structurally unrelated RSK inhibitor or a genetic approach, such as siRNA or CRISPR-Cas9 mediated knockout/knockdown of RSK isoforms. If the phenotype is rescued or mimicked by these alternative methods, it is more likely to be an on-target effect.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Cell Proliferation

You observe a more potent inhibition of cell proliferation than anticipated based on RSK's role in your cell type.

Possible Cause: Off-target inhibition of kinases critical for cell cycle progression, such as Aurora B.[6]

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve with BI-D1870. Off-target effects are often more pronounced at higher concentrations.[5]

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. Inhibition of Aurora B can lead to defects in cytokinesis and endoreduplication.

  • Western Blotting: Check the phosphorylation status of known substrates of potential off-target kinases. For example, assess histone H3 phosphorylation at Ser10, a substrate of Aurora B.

  • Alternative RSK Inhibitor: Compare the effects of BI-D1870 with another RSK inhibitor that has a different off-target profile, such as SL0101.[7] Note that SL0101 also has its own distinct off-target effects.[7]

Issue 2: Discrepancies in mTORC1 Pathway Activation

You are studying the role of RSK in mTORC1 signaling and observe paradoxical activation of p70S6K, a downstream effector of mTORC1.

Possible Cause: BI-D1870 can increase p70S6K activation in an RSK-independent manner.[5][7]

Troubleshooting Steps:

  • RSK Knockdown/Knockout: Use siRNA or CRISPR to deplete RSK expression. If the effect on p70S6K phosphorylation persists in the absence of RSK, it is an off-target effect of BI-D1870.

  • Upstream mTORC1 Signaling: Analyze the phosphorylation status of upstream regulators of mTORC1, such as Akt and TSC2. BI-D1870's off-target effects may impinge on these components.[7]

  • Use of Rapamycin: The mTORC1 inhibitor rapamycin can be used to confirm if the observed p70S6K activation is mTORC1-dependent. Rapamycin has been shown to potentiate the anti-proliferative effects of BI-D1870.[7]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of BI-D1870

KinaseIC50 (nM)
RSK131
RSK224
RSK318
RSK415
Aurora BSubstantially inhibited
MELKSubstantially inhibited
MST2Substantially inhibited
JAK2~654

Note: "Substantially inhibited" indicates that the kinase was identified as a significant off-target, though specific IC50 values from a comprehensive screen are not consistently reported across all literature.[4] IC50 values for RSK isoforms are from cell-free assays.[1]

Experimental Protocols

Protocol 1: Validating On-Target RSK Inhibition in Cells

Objective: To confirm that BI-D1870 is inhibiting RSK at the concentrations used in your experiments.

Methodology:

  • Cell Treatment: Plate your cells of interest and allow them to adhere. Serum-starve the cells overnight, if appropriate for your model system.

  • Stimulation and Inhibition: Pre-treat the cells with a range of BI-D1870 concentrations (e.g., 10 nM to 10 µM) for 1-2 hours. Subsequently, stimulate the cells with a known activator of the Ras/ERK/RSK pathway (e.g., EGF or PMA) for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against the phosphorylated and total forms of a known RSK substrate (e.g., p-S6 ribosomal protein, p-GSK3β, or p-CREB).

    • A decrease in the phosphorylation of the RSK substrate in the presence of BI-D1870, without affecting the phosphorylation of upstream kinases like ERK1/2, indicates on-target RSK inhibition.[6]

Visualizations

Signaling Pathway Diagram

RSK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Cytosolic_Substrates Cytosolic Substrates (e.g., GSK3β) RSK->Cytosolic_Substrates Nuclear_Substrates Nuclear Substrates (e.g., CREB) RSK->Nuclear_Substrates BID1870 BI-D1870 BID1870->RSK

Caption: The Ras/ERK/RSK signaling pathway and the inhibitory action of BI-D1870.

Experimental Workflow Diagram

Off_Target_Troubleshooting_Workflow Start Observe Unexpected Phenotype with BI-D1870 Dose_Response Perform Dose-Response Curve Start->Dose_Response On_Target_Validation Validate On-Target RSK Inhibition Dose_Response->On_Target_Validation Genetic_Approach Use Genetic Approach (siRNA/CRISPR) On_Target_Validation->Genetic_Approach Alternative_Inhibitor Use Structurally Unrelated RSK Inhibitor On_Target_Validation->Alternative_Inhibitor Phenotype_Mimicked Phenotype Mimicked? Genetic_Approach->Phenotype_Mimicked Alternative_Inhibitor->Phenotype_Mimicked Off_Target_Investigation Investigate Specific Off-Targets Phenotype_Mimicked->Off_Target_Investigation No On_Target_Conclusion Conclude On-Target Effect Phenotype_Mimicked->On_Target_Conclusion Yes Off_Target_Conclusion Conclude Off-Target Effect Off_Target_Investigation->Off_Target_Conclusion

Caption: A logical workflow for troubleshooting off-target effects of BI-D1870.

References

Technical Support Center: C21H21BrN6O Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the novel compound C21H21BrN6O in solution. The following information is based on established principles of chemical stability and analytical validation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the common causes?

A1: The stability of a compound in solution can be influenced by several factors, including temperature, light exposure, pH, the type of solvent used, and the presence of oxygen or microbial contamination.[1][2] Degradation is often accelerated by elevated temperatures and exposure to UV light. The chemical nature of the solvent and the pH of the solution can also play a critical role in the degradation pathway.[3]

Q2: What is the ideal solvent for dissolving this compound to ensure maximum stability?

A2: The optimal solvent will depend on the polarity and functional groups of this compound. It is recommended to start with common laboratory solvents of varying polarities (e.g., DMSO, ethanol, acetonitrile, water with appropriate buffers) to assess solubility and short-term stability. The choice of solvent can significantly impact the stability of a compound.[3]

Q3: How should I store my this compound solutions to minimize degradation?

A3: For optimal stability, solutions of this compound should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air.[1][4] General best practices include storing solutions at -20°C or -80°C in amber vials. It is also crucial to use high-purity solvents and to degas them if the compound is sensitive to oxidation.

Q4: How can I determine the shelf-life of my this compound solution?

A4: The shelf-life can be determined through a stability study where the concentration of this compound in solution is monitored over time under controlled storage conditions.[5] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of the parent compound remaining and to detect the formation of degradation products.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitate forms in the solution upon storage. Poor solubility in the chosen solvent at the storage temperature.- Increase the proportion of a co-solvent with higher solubilizing power.- Prepare a more dilute solution.- Filter the solution before use to remove any precipitate.
Solution changes color over time. Chemical degradation, possibly due to oxidation or light exposure.- Store the solution in amber vials or wrap the container in aluminum foil to protect it from light.- Use degassed solvents and store under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant if compatible with the experimental setup.
Loss of biological activity or inconsistent experimental results. Degradation of the compound leading to a lower effective concentration.- Prepare fresh solutions before each experiment.- Conduct a stability study to understand the degradation kinetics.- Re-evaluate the storage conditions (temperature, solvent, pH).
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.- Characterize the degradation products to understand the degradation pathway.- Adjust solution parameters (e.g., pH, solvent) to minimize the formation of these products.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

Objective: To perform a rapid assessment of this compound stability in different solvents and at different temperatures.

Materials:

  • This compound solid

  • Solvents: DMSO, Ethanol, Acetonitrile, Phosphate Buffered Saline (PBS) pH 7.4

  • Amber and clear vials

  • HPLC system with a suitable column (e.g., C18)

  • Incubators/refrigerators set at 4°C, 25°C (room temperature), and 37°C

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • From the stock, prepare 10 µM working solutions in DMSO, Ethanol, Acetonitrile, and PBS.

  • Aliquot each working solution into clear and amber vials.

  • Store the vials at 4°C, 25°C, and 37°C.

  • At time points 0, 2, 4, 8, and 24 hours, take an aliquot from each condition.

  • Analyze the aliquots by HPLC to determine the percentage of this compound remaining relative to the 0-hour time point.

Protocol 2: pH Stability Profile of this compound

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound stock solution in a water-miscible organic solvent (e.g., DMSO)

  • A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers)

  • HPLC system

Methodology:

  • Prepare working solutions of this compound in each buffer to a final concentration of 10 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Incubate the solutions at a constant temperature (e.g., 25°C) protected from light.

  • At specified time intervals (e.g., 0, 1, 4, 12, 24 hours), analyze the samples by HPLC.

  • Quantify the peak area of this compound at each time point and pH to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C (Protected from Light)

Solvent% Remaining after 8h% Remaining after 24h
DMSO99.598.2
Ethanol95.188.7
Acetonitrile92.381.5
PBS (pH 7.4)85.665.4

Table 2: Hypothetical Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C after 12 hours

pH% Remaining
3.075.2
5.090.8
7.488.1
9.060.3

Visualizations

cluster_degradation General Degradation Pathways This compound This compound (Parent Compound) Degradation_Product_A Degradation Product A This compound->Degradation_Product_A Hydrolysis Degradation_Product_B Degradation Product B This compound->Degradation_Product_B Oxidation Degradation_Product_C Degradation Product C This compound->Degradation_Product_C Photolysis cluster_workflow Stability Testing Workflow start Prepare this compound Solution stress Expose to Stress Conditions (Temp, pH, Light) start->stress sample Collect Samples at Time Intervals stress->sample analyze Analyze by HPLC/LC-MS sample->analyze data Quantify Remaining Compound and Degradants analyze->data report Determine Degradation Rate and Pathway data->report

References

Technical Support Center: Volasertib (C21H21BrN6O) Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Volasertib (C21H21BrN6O) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Volasertib (this compound)?

Volasertib is a highly selective and potent inhibitor of Polo-like kinase 1 (Plk1), a key regulator of the cell cycle. By inhibiting Plk1, Volasertib disrupts multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. This ultimately leads to mitotic arrest and subsequent apoptosis in cancer cells.

Q2: What are the known mechanisms of acquired resistance to Volasertib in cancer cells?

The primary mechanism of acquired resistance to Volasertib is through the upregulation of the ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). ABCB1 is an efflux pump that actively transports a wide range of substrates, including Volasertib, out of the cell, thereby reducing its intracellular concentration and efficacy.

Q3: Are there other potential mechanisms of resistance to Volasertib?

While ABCB1-mediated efflux is the most prominently documented mechanism, other potential, though less characterized, mechanisms of resistance could include:

  • Mutations in the Plk1 drug-binding site: Alterations in the target protein could potentially reduce the binding affinity of Volasertib.

  • Activation of bypass signaling pathways: Cancer cells might develop alternative signaling pathways to circumvent the need for Plk1 activity.

  • Alterations in cell cycle checkpoints: Changes in the machinery that governs mitotic arrest and apoptosis could lead to tolerance of Plk1 inhibition.

Troubleshooting Guides

Problem 1: My cancer cell line is showing increasing resistance to Volasertib over time.

  • Possible Cause: Development of acquired resistance, likely through the upregulation of ABCB1.

  • Troubleshooting Steps:

    • Confirm ABCB1 Overexpression: Assess the expression level of ABCB1/P-gp in your resistant cell line compared to the parental, sensitive cell line using techniques like quantitative PCR (qPCR), Western blotting, or flow cytometry with a fluorescently labeled ABCB1 substrate (e.g., Rhodamine 123).

    • Functional Verification of ABCB1 Activity: Perform a drug efflux assay. If ABCB1 is overactive, you should observe increased efflux of a fluorescent substrate in the resistant cells.

    • Co-administration with an ABCB1 Inhibitor: Treat the resistant cells with a combination of Volasertib and a known ABCB1 inhibitor (e.g., Verapamil, Tariquidar). A restoration of sensitivity to Volasertib would strongly indicate ABCB1-mediated resistance.

Problem 2: My in vivo xenograft model is not responding to Volasertib treatment as expected.

  • Possible Cause: Poor drug bioavailability, suboptimal dosing, or intrinsic resistance of the tumor model.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of Volasertib in the plasma and tumor tissue to ensure adequate drug exposure.

    • Dose-Response Study: Perform a dose-escalation study to determine the optimal therapeutic dose for your specific tumor model.

    • Immunohistochemistry (IHC) of Tumor Tissue: Analyze tumor biopsies for the expression of Plk1 and ABCB1 to confirm target presence and assess for a potential resistance mechanism.

Quantitative Data Summary

The following table summarizes key quantitative data related to Volasertib's efficacy and resistance.

ParameterCell LineValueNotesReference
IC50 (Volasertib) NCI-H157 (Parental)10.8 nMNon-small cell lung cancer cell line
IC50 (Volasertib) NCI-H157/VOL1000 (Resistant)1000 nMVolasertib-resistant subline
Fold Resistance NCI-H157/VOL1000~93-foldCompared to parental cell line
IC50 (Paclitaxel) NCI-H157 (Parental)2.5 nM
IC50 (Paclitaxel) NCI-H157/VOL1000 (Resistant)1000 nMShows cross-resistance
IC50 (Doxorubicin) NCI-H157 (Parental)25 nM
IC50 (Doxorubicin) NCI-H157/VOL1000 (Resistant)1000 nMShows cross-resistance

Key Experimental Protocols

1. Cell Viability Assay (MTS Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Volasertib.

  • Methodology:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Volasertib (e.g., 0.1 nM to 10 µM) for 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.

2. Western Blot Analysis for ABCB1 Expression

  • Objective: To detect the expression level of ABCB1 protein.

  • Methodology:

    • Lyse parental and resistant cells in RIPA buffer supplemented with protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH for normalization.

Diagrams

G cluster_0 Cancer Cell Volasertib_in Extracellular Volasertib Volasertib_intra Intracellular Volasertib Volasertib_in->Volasertib_intra Cellular Uptake Plk1 Plk1 Volasertib_intra->Plk1 Inhibition ABCB1 ABCB1 (P-gp) Efflux Pump Volasertib_intra->ABCB1 Mitosis Mitosis Plk1->Mitosis Promotes Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to ABCB1->Volasertib_in Efflux G start Start with Parental Cell Line culture Culture cells with increasing concentrations of Volasertib start->culture select Select for resistant colonies culture->select expand Expand resistant clones select->expand characterize Characterize Resistant Cell Line expand->characterize ic50 Determine IC50 (MTS Assay) characterize->ic50 western Western Blot for ABCB1 characterize->western efflux Drug Efflux Assay characterize->efflux

Refinement of C21H21BrN6O synthesis for higher yield

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of C21H21BrN6O

This guide provides troubleshooting advice and frequently asked questions for the synthesis of the hypothetical compound this compound, a complex brominated nitrogen-containing heterocycle. The synthetic route is assumed to be a multi-step process involving the formation of a heterocyclic core followed by functionalization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for a compound with the formula this compound?

A1: A plausible route involves a multi-step synthesis. A common approach for such complex nitrogen-containing heterocycles begins with the condensation of precursor molecules to form a core structure. This is often followed by functionalization steps, such as palladium-catalyzed cross-coupling reactions to introduce aryl groups, and a final bromination step to add the bromine atom.[1][2][3]

Q2: My final product is highly polar and difficult to purify. What purification techniques are recommended?

A2: The purification of highly polar organic compounds can be challenging.[4] If standard silica gel chromatography is ineffective, consider using reverse-phase chromatography.[5] Another effective technique for very polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC).[4][6] For compounds that are solids, recrystallization from an appropriate solvent system can be a powerful purification method.[7]

Q3: I am seeing multiple byproducts in my final reaction mixture. What are the likely causes?

A3: The formation of multiple byproducts can stem from several sources. Competing side reactions are common, especially in complex multi-step syntheses. Over-bromination or reaction at unintended sites on the molecule can occur. Additionally, the degradation of starting materials or the product under the reaction conditions can lead to impurities. Careful control of reaction temperature and the slow addition of reagents can often minimize byproduct formation.[8][9]

Q4: How can I confirm the identity and purity of my final this compound product?

A4: A combination of analytical techniques is necessary for full characterization. High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will elucidate the structure and identify the positions of protons and carbons. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: Low Yield in the Palladium-Catalyzed Cross-Coupling Step

Palladium-catalyzed cross-coupling reactions are crucial for forming carbon-carbon or carbon-nitrogen bonds but can be sensitive to various factors.[10][11]

Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (starting material remains). 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture.[10] 2. Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific substrates.[12] 3. Insufficient Base: The base may not be strong enough or soluble enough in the reaction medium to facilitate the catalytic cycle.1. Use fresh catalyst and ensure all reagents and solvents are anhydrous. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen). 2. Screen a variety of ligands to find the most effective one. Buchwald or SPhos ligands are often effective for challenging couplings.[13] 3. Switch to a stronger or more soluble base (e.g., from K2CO3 to Cs2CO3 or a non-aqueous base like K3PO4).
Significant formation of dehalogenated or homocoupled byproducts. 1. Sub-optimal Temperature: The reaction temperature may be too high, leading to side reactions. 2. Incorrect Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)2 vs. Pd2(dba)3) can influence the reaction outcome.1. Lower the reaction temperature and monitor the progress by TLC or LC-MS. 2. Experiment with different palladium sources. The in-situ generation of the active Pd(0) species is a critical step.[13]
Low yield after workup and purification. 1. Product Loss During Extraction: The product may have some water solubility, leading to loss in the aqueous phase during workup. 2. Decomposition on Silica Gel: The product may be unstable on silica gel, especially if it is acidic.1. Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the organic product.[5] 2. Neutralize the silica gel with a small amount of triethylamine in the eluent, or switch to a different stationary phase like alumina.
Issue 2: Non-selective Bromination
Symptom Possible Cause Suggested Solution
Multiple brominated products are formed. 1. Harsh Brominating Agent: Strong brominating agents like Br2 can be aggressive and lead to over-bromination. 2. High Reaction Temperature: Elevated temperatures can reduce the selectivity of the bromination reaction.1. Use a milder brominating agent, such as N-Bromosuccinimide (NBS). 2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor it closely.
Reaction is very slow or does not initiate. 1. Insufficient Activation: The substrate may not be sufficiently activated for electrophilic bromination. 2. Poor Solvent Choice: The solvent may not be suitable for the reaction.1. If using NBS, a radical initiator (like AIBN or benzoyl peroxide) or light may be required. For electrophilic aromatic substitution, a Lewis acid catalyst might be necessary. 2. Switch to a more appropriate solvent. For example, CCl4 or acetonitrile for radical brominations, or a polar aprotic solvent for electrophilic brominations.

Data Presentation: Optimizing the Cross-Coupling Step

The following table summarizes hypothetical results from an optimization study of a Suzuki coupling step in the synthesis of a this compound precursor.

Entry Palladium Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
1Pd(OAc)2PPh3K2CO3Toluene/H2O10045
2Pd2(dba)3SPhosK3PO4Dioxane10078
3PdCl2(dppf)(none)Cs2CO3DME8585
4PdCl2(dppf)(none)K3PO4DME8582
5Pd2(dba)3XPhosK3PO4t-BuOH9092

Experimental Protocols

Protocol: Synthesis of this compound Precursor via Suzuki Coupling (Optimized)

This protocol is a representative example for a key step in the synthesis.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide precursor (1.0 eq), the boronic acid coupling partner (1.2 eq), potassium phosphate (K3PO4, 2.0 eq), and the palladium catalyst system (e.g., Pd2(dba)3, 2 mol%) and ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous tert-butanol via syringe.

  • Reaction: Stir the mixture at 90 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Bromination a Precursor A + Precursor B b Condensation Reaction a->b c Purification (Crystallization) b->c d Heterocyclic Core c->d e Heterocyclic Core + Arylboronic Acid d->e f Pd-Catalyzed Coupling e->f g Aqueous Workup f->g h Purification (Chromatography) g->h i Coupled Product h->i j Coupled Product + NBS i->j k Electrophilic Bromination j->k l Final Purification k->l m Final Product this compound l->m

Caption: A representative three-step workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Reaction Yield check_sm Check Starting Material Purity (NMR, LCMS) start->check_sm sm_impure Starting Material Impure? check_sm->sm_impure purify_sm Purify Starting Materials & Repeat sm_impure->purify_sm Yes check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) sm_impure->check_conditions No success Yield Improved purify_sm->success conditions_wrong Conditions Incorrect? check_conditions->conditions_wrong optimize_conditions Optimize Conditions & Repeat conditions_wrong->optimize_conditions Yes check_catalyst Check Catalyst/Reagent Activity conditions_wrong->check_catalyst No optimize_conditions->success catalyst_bad Reagents Old or Deactivated? check_catalyst->catalyst_bad new_reagents Use Fresh Reagents & Repeat catalyst_bad->new_reagents Yes check_workup Investigate Workup & Purification catalyst_bad->check_workup No new_reagents->success workup_issue Potential Loss or Decomposition? check_workup->workup_issue modify_workup Modify Purification (e.g., different chromatography) workup_issue->modify_workup Yes modify_workup->success

Caption: A decision tree for troubleshooting low yield in organic synthesis.

Hypothetical Signaling Pathway

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation compound This compound compound->raf

Caption: this compound as a hypothetical inhibitor of the RAF kinase in the MAPK pathway.

References

Technical Support Center: Managing Cytotoxicity of C21H21BrN6O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of the novel compound C21H21BrN6O in non-target cells during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the assessment of this compound cytotoxicity.

Question Possible Cause Suggested Solution
Why am I seeing high variability in my cytotoxicity assay results? Inconsistent cell seeding, variations in compound concentration, or edge effects in multi-well plates.Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for adding the compound. Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.[1][2]
My negative control (vehicle-treated) cells are showing unexpected levels of cell death. Contamination of cell culture (e.g., mycoplasma), poor cell health, or toxicity of the vehicle (e.g., DMSO).Regularly test for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Prepare a vehicle concentration curve to determine the maximum non-toxic concentration.
I am observing significant cytotoxicity in my non-target cell line even at very low concentrations of this compound. The non-target cell line may be particularly sensitive to the compound's mechanism of action. The compound may have off-target effects.Use a panel of non-target cell lines from different tissues to assess specificity. Consider performing target engagement assays to confirm if the cytotoxicity is on- or off-target.[3]
The results from my colorimetric/fluorometric cytotoxicity assay are not correlating with visual inspection of the cells under a microscope. The assay may be measuring metabolic activity, which may not always directly correlate with cell viability. The assay reagents may be interfering with the compound.Use a complementary assay that measures a different aspect of cell death (e.g., a membrane integrity assay like LDH release). Run a control to check for interference between the compound and the assay reagents.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the management of this compound cytotoxicity.

Q1: How can I proactively minimize the cytotoxicity of this compound in my non-target cell lines?

A1: Several strategies can be employed to reduce off-target cytotoxicity. Consider modifying the chemical structure of the compound to reduce its interaction with unintended targets.[4] Additionally, utilizing drug delivery systems, such as nanoparticles, can help to specifically target the compound to the desired cells, thereby reducing its exposure to non-target cells.

Q2: What is the best experimental approach to determine a safe therapeutic window for this compound?

A2: A systematic approach is recommended. First, determine the half-maximal inhibitory concentration (IC50) in your target cells. Subsequently, assess the cytotoxicity in a panel of relevant non-target cell lines to determine the concentration at which 50% of these cells are killed (CC50). The therapeutic index (TI = CC50 / IC50) will give you an indication of the therapeutic window. A higher TI is desirable.

Q3: Can the cell culture conditions influence the observed cytotoxicity of this compound?

A3: Yes, absolutely. Factors such as cell passage number, confluence, and the quality of the culture medium can all impact cellular responses to a compound.[1][2] It is crucial to maintain consistent cell culture practices to ensure the reproducibility of your results.

Q4: Are there computational methods to predict the potential cytotoxicity of this compound?

A4: In silico toxicology modeling can be a valuable tool to predict potential liabilities of a compound. These models use the chemical structure of the compound to predict its interaction with various cellular targets and pathways known to be involved in toxicity.

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation

Table 1: Cytotoxicity of this compound in Target vs. Non-Target Cell Lines
Cell LineCell TypeIC50 / CC50 (µM)Therapeutic Index (TI)
Target-1 Cancer1.5N/A
Non-Target-A Healthy Epithelial25.817.2
Non-Target-B Healthy Fibroblast42.128.1
Non-Target-C Healthy Endothelial18.912.6

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental_Workflow A 1. Determine IC50 in Target Cells B 2. Assess Cytotoxicity in Non-Target Cells (CC50) A->B C 3. Calculate Therapeutic Index (TI = CC50 / IC50) B->C D High TI? C->D E Proceed with Further Preclinical Studies D->E Yes F Optimize Compound Structure or Formulation D->F No G Re-evaluate Cytotoxicity F->G G->A Apoptosis_Signaling_Pathway cluster_0 cluster_1 This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Caspase8 Caspase-8 Activation Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: C21H21BrN6O (Modeled on Dasatinib)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound with the molecular formula C21H21BrN6O is not well-documented in publicly available scientific literature. To provide a comprehensive and actionable technical support guide, this resource has been developed using Dasatinib (C22H26ClN7O2S) as a representative model for a complex, multi-targeted kinase inhibitor. The principles and troubleshooting advice provided herein are broadly applicable to compounds of similar structural complexity and mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: This compound is a potent, ATP-competitive tyrosine kinase inhibitor. Its primary targets include the BCR-ABL fusion protein and SRC family kinases (SRC, LCK, YES, FYN).[1][2][3] By binding to the ATP-binding site of these kinases, it blocks their catalytic activity, preventing the phosphorylation of downstream substrates.[1] This disruption of key signaling pathways leads to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[1][4]

Q2: What is the recommended solvent for preparing stock solutions?

A2: The compound is highly soluble in Dimethyl Sulfoxide (DMSO). For a 5 mM stock solution, you can reconstitute 5 mg of the compound in 2.05 mL of DMSO. It is poorly soluble in ethanol and water.

Q3: What are the recommended storage conditions for the compound?

A3: The lyophilized powder should be stored at -20°C, desiccated, and protected from light. In its powdered form, it is stable for up to 24 months. Once dissolved in DMSO, the stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C. It is recommended to use the solution within 3 months to maintain its potency.

Q4: What are the typical working concentrations for cell-based assays?

A4: The effective concentration can vary significantly depending on the cell line and the specific assay. However, a general starting range for cell-based experiments is between 50 nM and 500 nM, with incubation times typically ranging from 2 to 6 hours or longer for proliferation assays.

Q5: Are there known mechanisms of resistance to this compound?

A5: Yes, resistance can develop through several mechanisms. The most common is the acquisition of point mutations in the target kinase's domain, such as the T315I mutation in the BCR-ABL kinase, which prevents the compound from binding effectively.[1] Other resistance mechanisms include the overexpression of the target protein (e.g., increased BCR-ABL expression) or the increased expression of drug-efflux pumps like ABCB1, which actively remove the compound from the cell.

Troubleshooting Guides

In Vitro Kinase Assays
Issue Potential Cause(s) Recommended Solution(s)
High Variability in IC50 Values - Inconsistent ATP concentration between experiments.- Variable enzyme activity due to different purification tags or autophosphorylation levels.[5]- DMSO concentration affecting enzyme activity.[5]- Standardize the ATP concentration to the Michaelis constant (Km) of the kinase for more comparable results.[5]- Ensure consistent enzyme preparation and consider pre-incubation with ATP for auto-activating kinases.[5]- Maintain a consistent and low final DMSO concentration across all wells.
No Inhibition Observed - Inactive compound due to improper storage or handling.- Incorrect kinase or substrate used.- The specific kinase is not a target of the compound.- Use a fresh aliquot of the compound and verify storage conditions.- Confirm the identity and activity of the kinase and substrate.- Review literature to confirm the kinase is a known target.
Lower Than Expected Potency - High ATP concentration in the assay can compete with the ATP-competitive inhibitor.- Suboptimal assay conditions (e.g., pH, temperature).- Lower the ATP concentration to a level at or below the Km for the kinase.- Optimize assay buffer and incubation conditions.
Cell-Based Assays
Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Cell Viability Results (e.g., MTT, XTT assays) - Uneven cell seeding density.- Edge effects in microplates due to evaporation.- Interference of the compound with the assay chemistry (e.g., reducing agents).- Variability in image acquisition and analysis for automated microscopy.[6]- Ensure a homogenous cell suspension and use a multichannel pipette for seeding.- Use plates with lids and consider not using the outer wells for critical experiments.- Run a control with the compound in cell-free media to check for direct effects on the assay reagents.- Standardize imaging focus and analysis parameters.[6]
Unexpected Increase in Phosphorylation of a Downstream Target (e.g., p-Akt) - Activation of a compensatory signaling pathway.- Off-target effects of the compound.- Investigate other signaling pathways that might be activated upon inhibition of the primary target. Co-treatment with an inhibitor of the compensatory pathway may be necessary.- Perform a broader kinase screen to identify potential off-target activities.
No Effect on Cell Proliferation in a Known Sensitive Cell Line - Compound precipitation in culture media due to low aqueous solubility.- Cell line has developed resistance.- Mycoplasma contamination affecting cell behavior.- Prepare fresh dilutions of the compound from a DMSO stock immediately before use. Ensure the final DMSO concentration is non-toxic (typically <0.5%).- Verify the identity and characteristics of the cell line. Test for known resistance mutations.- Regularly test cell cultures for mycoplasma contamination.
Western Blotting
Issue Potential Cause(s) Recommended Solution(s)
No Decrease in Phosphorylation of Target Protein (e.g., p-Src) - Insufficient concentration or incubation time of the compound.- Highly active upstream signaling in the chosen cell line.- Poor antibody quality or specificity.- Perform a dose-response and time-course experiment to determine optimal conditions.- Consider serum-starving cells before treatment to reduce baseline kinase activity.- Validate the antibody with positive and negative controls.
Inconsistent Loading Control (e.g., β-actin, GAPDH) - Uneven protein loading.- Protein degradation.- Perform a protein quantification assay (e.g., BCA) to ensure equal loading.- Add protease and phosphatase inhibitors to lysis buffers.
High Background Signal - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate the primary and secondary antibodies to determine the optimal concentration.- Increase the number and duration of wash steps.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Dasatinib

Kinase TargetIC50 (nM)
BCR-ABL<1
SRC0.8
LCK0.4
YES0.5
c-KIT79
PDGFRβ16

Data compiled from publicly available sources.

Table 2: Representative IC50 Values in Cell-Based Proliferation Assays

Cell LineCancer TypeIC50 (nM)
K562Chronic Myeloid Leukemia0.75 - 1.0
C643Thyroid Cancer~20
TPC1Thyroid Cancer~20
BCPAPThyroid Cancer~20

IC50 values can vary based on experimental conditions. Data compiled from publicly available sources.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding to a kinase.

  • Reagent Preparation:

    • Prepare a 4X stock of the desired kinase in kinase reaction buffer.

    • Prepare a 4X stock of the europium-labeled anti-tag antibody.

    • Prepare a 4X stock of the Alexa Fluor™ 647-labeled kinase tracer.

    • Prepare a serial dilution of the compound in 100% DMSO, then dilute into the kinase reaction buffer to a 4X final concentration.

  • Assay Procedure:

    • Add 2.5 µL of the 4X compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of the 4X kinase solution to each well.

    • Add 2.5 µL of the 4X antibody solution to each well.

    • Add 2.5 µL of the 4X tracer solution to each well.

    • Mix gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition and Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot against compound concentration to determine the IC50.[7]

Protocol 3: Western Blotting for Phospho-STAT3

This protocol allows for the detection of changes in the phosphorylation of a downstream signaling protein.

  • Cell Lysis:

    • Plate and treat cells with the compound as desired.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 (e.g., Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading and to assess the specific effect on phosphorylation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PDGFR PDGFRβ SRC_Family SRC Family Kinases (SFK) PDGFR->SRC_Family Activates BCR_ABL BCR-ABL (Oncogenic Kinase) STAT3 STAT3 BCR_ABL->STAT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK SRC_Family->STAT3 AKT AKT SRC_Family->AKT p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation Gene_Transcription Gene Transcription (Proliferation, Survival) p_STAT3->Gene_Transcription p_AKT p-AKT AKT->p_AKT Phosphorylation p_AKT->Gene_Transcription RAS_RAF_MEK_ERK->Gene_Transcription Compound Compound (Dasatinib Model) Compound->SRC_Family

Caption: Simplified signaling pathways inhibited by the compound (Dasatinib model).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay IC50_Determination Determine IC50 Kinase_Assay->IC50_Determination Compound_Treatment Treat with Compound (Dose-Response) Viability_Analysis Analyze Viability Data (Calculate IC50) Cell_Culture Seed Cells in 96-well Plate Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Western_Blot Western Blot for Downstream Targets Compound_Treatment->Western_Blot Viability_Assay->Viability_Analysis WB_Analysis Analyze Protein Phosphorylation Western_Blot->WB_Analysis

Caption: General experimental workflow for compound characterization.

References

Optimization of mass spectrometry for C21H21BrN6O detection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C21H21BrN6O Mass Spectrometry

This guide provides comprehensive support for researchers, scientists, and drug development professionals optimizing the detection of the small molecule this compound using mass spectrometry. The content is structured to address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass and isotopic pattern for this compound?

A1: The presence of a single bromine atom is the most significant feature for mass spectrometric detection. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively).[1][2][3][4] This results in a characteristic pair of peaks (M and M+2) separated by approximately 2 Daltons (Da) with nearly equal intensity.[1][3][5]

Due to its high nitrogen content, the compound is expected to ionize most efficiently in positive electrospray ionization (ESI) mode, forming a protonated molecule, [M+H]⁺. The expected masses for this ion are summarized below.

Table 1: Expected Monoisotopic Masses for [this compound+H]⁺

Ion Species Isotope Monoisotopic Mass (Da) Relative Abundance
[M+H]⁺ ⁷⁹Br 453.1135 ~100%

| [M+2+H]⁺ | ⁸¹Br | 455.1114 | ~97.5% |

Note: The exact mass and isotopic distribution can be calculated using software and should be used to create an extracted ion chromatogram (EIC) for data analysis.

Q2: Which ionization mode, ESI or APCI, is recommended for this compound?

A2: Electrospray Ionization (ESI) in positive ion mode is the strongly recommended starting point. The six nitrogen atoms in the molecule provide multiple basic sites that are readily protonated, making it ideal for ESI.[6]

  • Atmospheric Pressure Chemical Ionization (APCI) can be considered a secondary option. APCI is generally better for less polar and more volatile compounds.[7][8] If you experience poor ionization efficiency or significant signal suppression with ESI, testing APCI is a valid troubleshooting step.

Q3: What are the most common adducts I should look for besides the protonated molecule?

A3: In ESI, it is common to observe adduct ions, where the molecule associates with cations present in the sample or mobile phase.[9] The formation of these adducts can sometimes suppress the desired [M+H]⁺ signal.[10] Be aware of and look for:

  • Sodium Adduct: [M+Na]⁺ (Mass increase of ~22.99 Da)

  • Potassium Adduct: [M+K]⁺ (Mass increase of ~38.96 Da)

  • Ammonium Adduct: [M+NH₄]⁺ (Mass increase of ~18.03 Da), especially if using an ammonium-based buffer like ammonium formate or acetate.[11]

The presence of these adducts can be minimized by using high-purity solvents, plastic vials instead of glass, and avoiding sources of salt contamination.[12]

Troubleshooting Guide

Q1: I am not detecting any signal, or the signal intensity is very low. What should I do?

A1: A lack of signal is a common issue that can be resolved by systematically checking several factors.

  • Verify Compound and Sample: Ensure the compound is stable in your solvent and at the correct concentration. Start with a concentration of ~1 µg/mL.

  • Check Instrument Settings:

    • Confirm you are in positive ion mode .

    • Ensure the mass range is correct (e.g., 100-600 m/z) to include your target ions.

    • Verify the ionization source parameters (capillary voltage, gas flows) are reasonable. See Protocol 1 for optimization.

  • Optimize Mobile Phase: For ESI, the addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can significantly enhance protonation and improve signal intensity.[13]

  • Check for Ion Suppression: The sample matrix can contain components that co-elute with your analyte and compete for ionization, suppressing its signal.[14] To check this, try diluting the sample or improving the chromatographic separation.

  • Clean the Ion Source: A dirty or contaminated ion source can drastically reduce sensitivity. Follow the manufacturer's guidelines for cleaning the capillary, cone, and lenses.

Q2: I see peaks, but the bromine isotopic pattern is incorrect (the M and M+2 peaks are not ~1:1). Why?

A2: An incorrect isotopic pattern can be misleading. The most common causes are:

  • Co-eluting Interference: Another compound may be eluting at the same time and interfering with your mass spectrum. An ion with a mass near your target ion can distort the isotopic ratio. Improve your chromatographic separation to resolve the peaks.

  • Detector Saturation: If your signal is too intense, the detector can become saturated, leading to non-linear response and distorted peak heights. Dilute your sample and re-inject.

  • Background Ions: High background noise can contribute to one of the peaks, altering the observed ratio. Ensure your blank injections are clean.

  • Incorrect Mass Assignment: Verify the instrument's mass calibration. A slight mass shift could cause you to measure the wrong peaks.

Q3: I see many adducts ([M+Na]⁺, [M+K]⁺) and very little of my target [M+H]⁺ ion. How can I fix this?

A3: Excessive adduct formation reduces the intensity of your target ion, harming sensitivity and reproducibility.[15][16]

  • Use High-Purity Solvents and Additives: Ensure all solvents and additives (e.g., formic acid) are LC-MS grade.

  • Switch to Plastic Vials: Glassware can leach sodium and potassium ions.[9][12] Using polypropylene vials and plates can significantly reduce sodium adduct formation.

  • Optimize Chromatography: Better separation of your analyte from salts in the sample matrix can reduce adduct formation in the ESI source.

  • Increase Proton Availability: Increasing the concentration of the acid modifier (e.g., from 0.1% to 0.2% formic acid) can favor the formation of [M+H]⁺ over salt adducts.

Experimental Protocols

Protocol 1: Initial ESI-MS Method Development and Optimization

This protocol describes how to find the optimal ESI source parameters for this compound by direct infusion.

  • Prepare a Standard Solution: Make a solution of your compound at ~1 µg/mL in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion Setup: Infuse the solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Set Initial Parameters: Use the instrument's recommended starting parameters. A general starting point is provided in the table below.

  • Monitor Target Ions: Set the instrument to monitor the protonated ions for both bromine isotopes (m/z 453.11 and 455.11).

  • Systematic Optimization: Vary one parameter at a time while holding others constant, observing the effect on the signal intensity of the target ions.

    • Capillary Voltage: Adjust in 0.5 kV increments.

    • Cone/Fragmentor Voltage: This voltage prevents adducts and can cause in-source fragmentation if too high. Ramp this voltage (e.g., from 20 V to 100 V) to find the point of maximum signal without fragmentation.

    • Drying Gas Temperature: Adjust in 25 °C increments.

    • Nebulizing Gas Flow: Adjust according to manufacturer recommendations.

  • Record Optimal Values: Once the optimal settings are found, save them as your new analytical method.

Table 2: Example Starting Parameters for ESI-MS Analysis

Parameter Typical Starting Value (Positive ESI)
Capillary Voltage 3.0 - 4.0 kV
Cone / Fragmentor Voltage 30 - 60 V
Ion Source Temperature 120 - 150 °C
Drying Gas Temperature 300 - 350 °C
Nebulizing Gas Flow Instrument Dependent
Drying Gas Flow Instrument Dependent

| Mass Range | 100 - 600 m/z |

Protocol 2: MS/MS Fragmentation (CID) Optimization

This protocol is for developing a Multiple Reaction Monitoring (MRM) method, which is essential for high-sensitivity quantification.

  • Select the Precursor Ion: Using the optimized source conditions from Protocol 1, confirm that the protonated molecule, [M+H]⁺ (m/z 453.11), is the most intense and stable ion in the MS1 spectrum. This will be your precursor ion.

  • Perform a Product Ion Scan: Infuse the standard solution and set the instrument to fragment the precursor ion (m/z 453.11) and scan for all resulting fragment ions (product ions).

  • Optimize Collision Energy (CE):

    • This is the most critical parameter for fragmentation.[17] Perform a collision energy ramp experiment where the CE is varied across a range (e.g., 5 eV to 50 eV).

    • Monitor the intensity of the precursor ion and several of the most intense product ions as the CE changes.

    • The goal is to find a CE value that reduces the precursor intensity significantly while maximizing the intensity of one or two stable, specific product ions.[18][19]

  • Select MRM Transitions: Choose the most intense and specific product ions for your MRM transitions. For robust quantification, it is recommended to monitor at least two transitions per compound.

  • Finalize Method: Save the optimized precursor ion, product ions, and their corresponding collision energies in your acquisition method.

Visualizations

start Start: Method Development Goal prep 1. Sample Preparation (Standard Solution, ~1 µg/mL) start->prep infusion 2. Direct Infusion (ESI+) (5-10 µL/min) prep->infusion ms1_opt 3. MS1 Optimization (Find optimal source parameters) infusion->ms1_opt ms1_eval Evaluate MS1 Signal (Intensity, Stability, Adducts) ms1_opt->ms1_eval ms1_eval->ms1_opt Low Signal (Re-optimize) precursor 4. Select Precursor Ion ([M+H]⁺ at m/z 453.11) ms1_eval->precursor Good Signal ms2_opt 5. MS/MS Optimization (Collision Energy Ramp) precursor->ms2_opt mrm 6. Select MRM Transitions (Choose stable fragment ions) ms2_opt->mrm lc_method 7. LC Method Integration (Apply to chromatographic separation) mrm->lc_method validation 8. Method Validation lc_method->validation

Caption: Workflow for Mass Spectrometry Method Development.

problem Problem: Low or No Signal Detected q1 Is the instrument tuned and calibrated? problem->q1 a1_no Action: Perform instrument calibration. q1->a1_no No q2 Is the sample being delivered to the source? q1->q2 Yes a1_no->q1 a2_no Action: Check syringe pump, LC flow, and for clogs. q2->a2_no No q3 Are source parameters optimized? q2->q3 Yes a2_no->q2 a3_no Action: Optimize capillary voltage, gas flows, and temperature. q3->a3_no No q4 Is mobile phase appropriate? (e.g., contains 0.1% Formic Acid) q3->q4 Yes a3_no->q3 a4_no Action: Add acid modifier to enhance protonation. q4->a4_no No solution Signal should be restored. If not, consider ion suppression or sample degradation. q4->solution Yes a4_no->q4

Caption: Troubleshooting Logic for Low/No MS Signal.

receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Cellular Response (e.g., Proliferation) transcription_factor->response drug This compound (Hypothetical Inhibitor) drug->kinase2 Inhibits

Caption: Hypothetical Signaling Pathway Inhibition.

References

Technical Support Center: C21H21BrN6O Degradation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The chemical formula C21H21BrN6O does not correspond to a readily identifiable substance in publicly available chemical databases and scientific literature. As a result, specific degradation kinetics, signaling pathways, and experimental protocols for this compound cannot be provided.

The following content is a generalized framework for approaching the degradation kinetics optimization of a novel chemical entity, based on standard pharmaceutical industry practices for stability testing. This guide is intended to provide a methodological template for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when investigating the degradation kinetics of a new compound like this compound?

A1: The first step is to perform forced degradation studies, also known as stress testing. This involves subjecting the compound to a range of harsh conditions to identify potential degradation pathways and appropriate analytical methods for stability testing. Key stress conditions include exposure to acid, base, oxidation, heat, and light.

Q2: What are the typical objectives of a forced degradation study?

A2: The primary objectives are:

  • To establish the intrinsic stability of the drug substance.

  • To elucidate the degradation pathways.

  • To identify the likely degradation products.

  • To develop and validate a stability-indicating analytical method.

Q3: How do I select concentrations for my degradation kinetics studies?

A3: The concentration of your compound for kinetic studies should be chosen to ensure that the analytical method can accurately quantify the parent compound and its degradation products over time. This concentration should fall within the linear range of your validated analytical method.

Q4: What is a stability-indicating analytical method, and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the API from its degradation products and any potential impurities. This is crucial for obtaining accurate shelf-life predictions.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Rapid degradation observed under all stress conditions. The compound is inherently unstable.Consider reformulation strategies, such as encapsulation, lyophilization, or the addition of stabilizers. Investigate the solid-state properties of the compound, as different polymorphic forms can have different stabilities.
No degradation is observed under any stress conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of exposure. Ensure that the compound is fully in solution to allow for interaction with the stressor.
Mass balance is not achieved in the stability study (sum of the assay of the parent compound and the known degradants is not close to 100%). An unknown degradation product is not being detected.Re-evaluate the analytical method to ensure it can detect all potential degradation products. This may involve changing the detection wavelength in UV-Vis spectroscopy or modifying the mobile phase in chromatography.
High variability in kinetic data. Inconsistent experimental conditions or analytical method variability.Ensure precise control over temperature, pH, and light exposure during the experiment. Verify the precision and robustness of your analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Acid Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 N hydrochloric acid. Incubate at a set temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 N sodium hydroxide. Incubate at a set temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Add an appropriate volume of the stock solution to a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber) for a defined period.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating method (e.g., HPLC-UV) to determine the extent of degradation.

Protocol 2: Isothermal Kinetic Study
  • Temperature Selection: Based on the forced degradation results, select three or more temperatures at which the degradation rate is measurable over a reasonable time frame.

  • Sample Preparation: Prepare multiple sealed vials of the this compound solution at the desired concentration and pH.

  • Incubation: Place the vials in constant-temperature baths or ovens at the selected temperatures.

  • Sampling and Analysis: At predetermined time intervals, remove a vial from each temperature, quench the degradation reaction (e.g., by cooling on ice), and analyze the concentration of the remaining this compound using the validated analytical method.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each temperature. The slope of the resulting line will be the negative of the first-order rate constant (k) at that temperature.

Visualizations

degradation_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Compound & Objectives B Develop & Validate Analytical Method A->B C Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify Degradation Products C->D E Conduct Isothermal Kinetic Studies D->E F Determine Rate Constants (k) E->F G Arrhenius Plot to Determine Activation Energy (Ea) F->G H Propose Degradation Pathway G->H I Report Findings & Optimize Formulation H->I

Caption: Experimental workflow for investigating degradation kinetics.

troubleshooting_logic A Start Kinetic Experiment B Observe High Data Variability? A->B C Check Temperature & pH Control B->C Yes E Observe No Degradation? B->E No D Validate Analytical Method Precision C->D D->A F Increase Stressor Concentration/Temperature E->F Yes G Mass Balance < 95%? E->G No F->A H Modify Analytical Method to Detect Unknowns G->H Yes I Proceed with Data Analysis G->I No H->A

Caption: A decision tree for troubleshooting common kinetic study issues.

Validation & Comparative

Unraveling the Landscape of SMARCA2/4 Degraders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The precise identity and experimental data for the compound C21H21BrN6O in the context of SMARCA2/4 degradation remain elusive despite extensive searches. As a result, a direct comparison with other known SMARCA2/4 degraders cannot be provided at this time. This guide will instead offer a comparative overview of well-characterized SMARCA2/4 degraders, providing a framework for evaluating novel compounds once their data becomes available.

The targeted degradation of SMARCA2 and SMARCA4, the two mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring mutations in SMARCA4. This has led to the development of various small molecule degraders, primarily Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide summarizes publicly available data for prominent SMARCA2/4 degraders, focusing on their potency, selectivity, and mechanism of action.

A Comparative Look at Leading SMARCA2/4 Degraders

Significant progress has been made in developing potent and selective degraders of SMARCA2 and/or SMARCA4. These molecules typically function by inducing proximity between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. The table below summarizes key quantitative data for several well-documented SMARCA2/4 degraders.

Compound NameTypeTarget(s)DC50 (SMARCA2)DC50 (SMARCA4)E3 Ligase RecruitedKey Features
ACBI1 PROTACSMARCA2/4, PBRM1~1.8 nM (in 22Rv1 cells)~1.8 nM (in 22Rv1 cells)VHLPotent dual degrader.
A947 PROTACSMARCA210 nM (in SW1573 cells)210 nM (in SW1573 cells)VHLShows moderate selectivity for SMARCA2 over SMARCA4.
PRT3789 PROTACSMARCA2Not specifiedNot specifiedNot specifiedReported to be a potent and selective SMARCA2 degrader.
Compound 1 Molecular GlueSMARCA2/4Not specified2.2 nMDCAF16/FBXO22Covalently recruits E3 ligases.

Note: DC50 values represent the concentration of the compound required to induce 50% degradation of the target protein and can vary depending on the cell line and experimental conditions.

Mechanism of Action: A Signaling Pathway Overview

The predominant mechanism for the targeted degradation of SMARCA2/4 by PROTACs involves the formation of a ternary complex between the PROTAC, the target protein (SMARCA2 or SMARCA4), and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

Caption: General mechanism of PROTAC-mediated degradation of SMARCA2/4.

Experimental Protocols: A Methodological Framework

The characterization of SMARCA2/4 degraders involves a series of key experiments to determine their potency, selectivity, and mechanism of action. Below are generalized protocols for commonly employed assays.

Cellular Degradation Assay (Western Blot or In-Cell Western)
  • Objective: To quantify the reduction in SMARCA2 and SMARCA4 protein levels upon treatment with a degrader.

  • Methodology:

    • Seed cancer cell lines (e.g., a SMARCA4-mutant line) in appropriate culture plates.

    • Treat cells with a serial dilution of the degrader compound for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane (for Western Blot) or fix and permeabilize cells in the plate (for In-Cell Western).

    • Probe with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH).

    • Incubate with corresponding secondary antibodies.

    • Detect and quantify the signal. The DC50 is calculated from the dose-response curve.

Ternary Complex Formation Assay (e.g., Co-immunoprecipitation)
  • Objective: To provide evidence for the formation of the ternary complex (Degrader-Target-E3 Ligase).

  • Methodology:

    • Treat cells with the degrader or a vehicle control.

    • Lyse the cells under non-denaturing conditions.

    • Incubate cell lysates with an antibody against the E3 ligase (e.g., VHL) or the target protein.

    • Use protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins and analyze by Western Blot using antibodies against the target protein and the E3 ligase.

Ubiquitination Assay
  • Objective: To demonstrate that the degrader induces ubiquitination of the target protein.

  • Methodology:

    • Treat cells with the degrader and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).

    • Lyse the cells and perform immunoprecipitation for the target protein (SMARCA2 or SMARCA4).

    • Analyze the immunoprecipitated sample by Western Blot using an anti-ubiquitin antibody. An increase in the high molecular weight smear indicates increased ubiquitination.

Experimental Workflow Visualization

The process of characterizing a novel SMARCA2/4 degrader follows a logical progression from initial screening to in-depth mechanistic studies.

Degrader_Characterization_Workflow A Compound Synthesis and QC B Primary Screen: Cellular Degradation Assay (e.g., High-Content Imaging) A->B C Dose-Response and DC50 Determination (Western Blot) B->C D Selectivity Profiling: Degradation of SMARCA4 and other bromodomain proteins C->D E Mechanism of Action Studies D->E H Functional Assays: Cell Proliferation, Apoptosis D->H F Ternary Complex Formation (Co-IP) E->F G Ubiquitination Assay E->G I In Vivo Efficacy Studies (Xenograft Models) H->I

Caption: A typical workflow for the preclinical characterization of a SMARCA2/4 degrader.

Comparative Analysis: Unraveling the Potential of C21H21BrN6O and PROTACs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug development, researchers are continually exploring novel modalities to address complex diseases. This guide provides a comparative analysis of a small molecule with the molecular formula C21H21BrN6O and the burgeoning class of protein degraders known as Proteolysis Targeting Chimeras (PROTACs). The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their research and development strategies.

Introduction to this compound and PROTACs

This compound:

Initial comprehensive searches of chemical databases, including PubChem and the Chemical Abstracts Service (CAS), did not yield a specific, well-characterized compound with the molecular formula this compound. This suggests that the compound may be a novel chemical entity, a derivative that is not widely documented in public databases, or potentially an error in the provided molecular formula. Without a defined structure, target, and mechanism of action, a direct comparative analysis with PROTACs is not feasible.

For the purpose of this guide, and to illustrate the comparative framework, we will proceed with a hypothetical profile for this compound as a traditional small molecule inhibitor. We will assume it is an inhibitor of a kinase, a common target class for such molecules. This will allow for a conceptual comparison with the PROTAC modality.

PROTACs (Proteolysis Targeting Chimeras):

PROTACs represent a revolutionary approach in pharmacology. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules designed to eliminate the protein from the cell altogether. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between a traditional inhibitor like our hypothetical this compound and a PROTAC lies in their mechanism of action.

This compound (as a Hypothetical Kinase Inhibitor):

A small molecule inhibitor typically functions through occupancy-driven pharmacology . It binds to the active site or an allosteric site of the target kinase, preventing it from carrying out its normal enzymatic function. The efficacy of the inhibitor is directly related to its concentration and its binding affinity for the target. To maintain inhibition, a continuous and relatively high concentration of the drug is often required.

PROTACs:

PROTACs operate via an event-driven or catalytic mechanism . A single PROTAC molecule can induce the degradation of multiple target protein molecules. Once the target protein is ubiquitinated and sent to the proteasome, the PROTAC is released and can engage another target protein. This catalytic nature means that PROTACs can be effective at very low concentrations and can have a more sustained duration of action.

Quantitative Data Comparison

To illustrate a quantitative comparison, let's consider hypothetical data for our this compound inhibitor and a representative PROTAC targeting the same hypothetical kinase.

ParameterHypothetical this compound (Inhibitor)Representative PROTACDescription
Target Binding (Kd) 10 nM100 nM (for target ligand)Measures the affinity of the molecule for the target protein. A lower value indicates higher affinity.
Cellular Potency (IC50) 50 nMNot ApplicableConcentration of an inhibitor required to reduce the activity of a biological process by 50%.
Degradation Potency (DC50) Not Applicable5 nMConcentration of a PROTAC required to degrade 50% of the target protein.
Maximal Degradation (Dmax) Not Applicable>95%The maximum percentage of target protein degradation achievable with the PROTAC.
Duration of Action Short (dependent on PK)Long (sustained protein loss)How long the therapeutic effect lasts after administration.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitinated_Target->PROTAC Release Ubiquitinated_Target->Proteasome Recognition

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Comparing an Inhibitor and a PROTAC

Experimental_Workflow cluster_inhibitor Inhibitor (this compound) Evaluation cluster_protac PROTAC Evaluation Inhibitor_Start Synthesize Compound Inhibitor_Binding Target Binding Assay (e.g., SPR, ITC) Inhibitor_Start->Inhibitor_Binding Inhibitor_Enzyme Enzymatic Assay (e.g., KinaseGlo) Inhibitor_Binding->Inhibitor_Enzyme Inhibitor_Cell Cellular Viability Assay (e.g., MTT) Inhibitor_Enzyme->Inhibitor_Cell PROTAC_Start Design & Synthesize PROTAC PROTAC_Ternary Ternary Complex Formation Assay (e.g., TR-FRET) PROTAC_Start->PROTAC_Ternary PROTAC_Degradation Western Blot / Mass Spec for Degradation PROTAC_Ternary->PROTAC_Degradation PROTAC_Functional Functional Assay (e.g., Phenotypic Screen) PROTAC_Degradation->PROTAC_Functional

Caption: Workflow for evaluating inhibitors vs. PROTACs.

Detailed Experimental Protocols

1. Target Binding Assay (Surface Plasmon Resonance - SPR)

  • Objective: To determine the binding affinity (Kd) of the compound to the target protein.

  • Methodology:

    • Immobilize the purified target protein onto a sensor chip.

    • Prepare a series of dilutions of the compound (e.g., this compound or the PROTAC's target-binding ligand) in a suitable buffer.

    • Flow the compound dilutions over the sensor chip surface.

    • Measure the change in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association (ka) and dissociation (kd) rate constants, and subsequently the dissociation constant (Kd).

2. Western Blot for Protein Degradation

  • Objective: To quantify the extent of target protein degradation induced by a PROTAC.

  • Methodology:

    • Culture cells to an appropriate confluency.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and image the resulting bands.

    • Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation relative to a vehicle-treated control.

3. Cellular Viability Assay (MTT Assay)

  • Objective: To assess the effect of a compound on cell proliferation and viability.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., this compound or the PROTAC).

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and plot the data to determine the IC50 value.

Conclusion

While the specific identity and activity of this compound remain to be elucidated, this guide provides a comprehensive framework for its comparison against the PROTAC modality. The choice between a traditional inhibitor and a protein degrader will depend on the specific biological context, the nature of the target protein, and the desired therapeutic outcome. PROTACs offer the potential for enhanced potency, selectivity, and a more durable response due to their catalytic mechanism and ability to target previously "undruggable" proteins. However, their development is often more complex, involving the optimization of a three-part system. As research progresses, a deeper understanding of both small molecule inhibitors and novel degradation technologies will be crucial for advancing the next generation of therapeutics.

Validating the On-Target Effects of Birabresib (C21H21BrN6O) with CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for validating the on-target effects of Birabresib (OTX015), a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By leveraging the precision of CRISPR-Cas9 gene editing, researchers can unequivocally demonstrate that the cellular phenotypes observed upon treatment with Birabresib are a direct consequence of its interaction with its intended targets: BRD2, BRD3, and BRD4.

Birabresib, with the chemical formula C21H21BrN6O, is a well-characterized experimental drug that has shown promise in various cancer models.[1][2] It functions by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and disrupting the transcription of key oncogenes, most notably c-MYC.[2][3] While biochemical assays can demonstrate binding, confirming that this engagement is responsible for the drug's activity in a cellular context is a critical step in drug development.[4] CRISPR-Cas9 technology offers a robust genetic approach to achieve this validation.[4][5]

Principle of CRISPR-Based Target Validation

The core principle of using CRISPR-Cas9 for on-target validation is to compare the phenotypic effects of the small molecule in wild-type cells versus cells in which the putative target gene has been knocked out. If the small molecule's effect is diminished or absent in the knockout cells, it provides strong evidence that the drug acts through that specific target. This guide will outline the experimental workflow, data interpretation, and provide a comparison with alternative validation methods.

Signaling Pathway of Birabresib

Birabresib Birabresib (this compound) BET_proteins BET Proteins (BRD2, BRD3, BRD4) Birabresib->BET_proteins Inhibition Gene_Expression Oncogene Transcription (e.g., c-MYC) BET_proteins->Gene_Expression Promotion Acetylated_Histones Acetylated Histones Chromatin Chromatin Acetylated_Histones->Chromatin Chromatin->Gene_Expression Transcription_Factors Transcription Factors Transcription_Factors->Gene_Expression Cell_Effects Decreased Proliferation & Apoptosis Gene_Expression->Cell_Effects cluster_0 Phase 1: Cell Line Engineering cluster_1 Phase 2: Phenotypic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Design gRNAs for BRD2, BRD3, BRD4 B Deliver Cas9 & gRNAs (e.g., Lentiviral Transduction) A->B C Single-Cell Cloning B->C D Screening & Verification (Sequencing, Western Blot) C->D E Treat Wild-Type & Knockout Cells with Birabresib D->E F Cell Viability Assay (e.g., CellTiter-Glo) E->F G Gene Expression Analysis (qPCR for c-MYC) E->G H Protein Expression Analysis (Western Blot for c-MYC) E->H I Compare Dose-Response Curves F->I J Quantify Changes in c-MYC Expression G->J H->J K Conclusion on On-Target Effect I->K J->K

References

A Comparative Guide to SMARCA2/4 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Absence of Public Data for C21H21BrN6O:

Initial searches for the compound with the molecular formula this compound did not yield any publicly available scientific literature, patent filings, or data in chemical databases. This suggests that this compound may be a novel, unpublished compound, an internal corporate designation, or a potential typographical error. Consequently, a direct efficacy comparison with SMARCA2/4 inhibitors is not feasible at this time.

This guide will therefore provide a comprehensive overview and comparison of known SMARCA2/4 inhibitors, establishing a framework for evaluating the efficacy of novel compounds like this compound as data becomes available.

Introduction to SMARCA2 and SMARCA4

SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are the two mutually exclusive ATPase subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1][2][3] In certain cancers, particularly those with mutations in one of these ATPases, the cells become dependent on the remaining paralog for survival. This creates a therapeutic vulnerability known as synthetic lethality, making SMARCA2/4 inhibitors a promising area of oncology research.

Efficacy of SMARCA2/4 Inhibitors and Degraders: A Quantitative Comparison

The following table summarizes the in vitro efficacy of several representative SMARCA2/4 inhibitors and degraders (e.g., PROTACs). These compounds target different domains of the SMARCA2/4 proteins, leading to either inhibition of their activity or their degradation.

Compound Name/IDTarget(s)Assay TypeIC50 / DC50 / KdCell Line(s)Reference(s)
PFI-3 SMARCA2/4 BromodomainBiochemicalKd: 89 nM-[4]
Cell-based (chromatin displacement)IC50: 5.78 µMH1299[5]
DCSM06 SMARCA2 BromodomainAlphaScreenIC50: 39.9 µM-[6]
SPRKd: 38.6 µM-[6]
DCSM06-05 SMARCA2 BromodomainAlphaScreenIC50: 9.0 µM-[6]
SPRKd: 22.4 µM-[6]
SMARCA2/4-IN-1 SMARCA2/4 ATPaseBiochemicalSMARCA2 IC50: 3.8 µM, SMARCA4 IC50: 1.7 µM-[7]
BRM014 SMARCA2/4 ATPaseTranscreener® ADP² FP AssaySMARCA2 IC50: 2.8 nM, SMARCA4 IC50: 1.79 nM-[8]
A947 (PROTAC) SMARCA2/4 DegraderIn-Cell WesternSMARCA2 DC50: ~6 nMSW1573[9]
YDR1 (PROTAC) SMARCA2 DegraderImmunoblotDC50: 60 nM (48h)H1792[10]
Clonogenic AssayIC50: 78 nMH1568, H1693[10]
YD54 (PROTAC) SMARCA2 DegraderImmunoblotDC50: 16 nM (48h)H1792[10]
Clonogenic AssayIC50: 11 nMH1568, H1693[10]
Tazemetostat EZH2 (indirect effect on SMARCA2/4 deficient cells)Long-term proliferationIC50: < 1 µMCOV434[11]
PRT3789 (Degrader) SMARCA2 DegraderCell Proliferation-OCI-AML3[12]

Signaling Pathway and Mechanism of Action

SMARCA2 and SMARCA4 are the catalytic heart of the SWI/SNF complex. They utilize the energy from ATP hydrolysis to remodel nucleosomes, which can lead to either gene activation or repression depending on the genomic context and the other subunits of the complex. In cancers with a loss-of-function mutation in one paralog (e.g., SMARCA4), the cell becomes entirely dependent on the other (SMARCA2) for chromatin remodeling and, consequently, for survival. Inhibiting or degrading the remaining functional paralog leads to cell death in these cancer cells, an example of synthetic lethality.

SWI_SNF_Pathway cluster_nucleus Cell Nucleus cluster_SWI_SNF SWI/SNF Complex cluster_Inhibitors Therapeutic Intervention SMARCA2 SMARCA2 (BRM) ATPase Chromatin Chromatin SMARCA2->Chromatin ATP hydrolysis SMARCA4 SMARCA4 (BRG1) ATPase SMARCA4->Chromatin ATP hydrolysis Other_Subunits Other BAF Subunits Other_Subunits->SMARCA2 Other_Subunits->SMARCA4 Gene_Expression Gene Expression Chromatin->Gene_Expression Remodeling Cell Proliferation / Survival Cell Proliferation / Survival Inhibitor SMARCA2/4 Inhibitor Inhibitor->SMARCA2 Inhibits ATPase or Bromodomain Inhibitor->SMARCA4 Inhibits ATPase or Bromodomain Degrader SMARCA2/4 Degrader (e.g., PROTAC) Degrader->SMARCA2 Induces Degradation Degrader->SMARCA4 Induces Degradation

Caption: The SWI/SNF complex, with its core ATPases SMARCA2 and SMARCA4, remodels chromatin to regulate gene expression. Inhibitors or degraders target these ATPases to disrupt this process in cancer cells.

Experimental Protocols for Efficacy Evaluation

To assess the efficacy of a novel inhibitor against SMARCA2/4, a series of biochemical and cell-based assays are typically employed.

Biochemical Assays
  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is used to measure the binding of the SMARCA2/4 bromodomain to acetylated histone peptides. Inhibition of this interaction by a compound results in a decrease in the luminescent signal.[6][13]

    • Protocol Outline:

      • Add biotinylated histone H4 peptide to a 384-well plate.

      • Incubate with recombinant SMARCA2 or SMARCA4 bromodomain protein in the presence of varying concentrations of the test compound.

      • Add streptavidin-coated donor beads and glutathione-coated acceptor beads.

      • Incubate in the dark.

      • Read the plate on an AlphaScreen-compatible reader. The IC50 is calculated from the dose-response curve.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding affinity (Kd) and kinetics of an inhibitor to its target protein.[6]

    • Protocol Outline:

      • Immobilize recombinant SMARCA2 or SMARCA4 protein on a sensor chip.

      • Flow different concentrations of the test compound over the chip.

      • Measure the change in the refractive index at the chip surface, which corresponds to the binding of the compound.

      • Calculate the association and dissociation rate constants to determine the Kd.

  • Transcreener® ADP² Assay: This fluorescence polarization-based assay measures the ATPase activity of SMARCA2/4 by detecting the production of ADP.[8]

    • Protocol Outline:

      • Incubate recombinant SMARCA2 or SMARCA4 with ATP and a DNA substrate in the presence of the test compound.

      • Add the Transcreener® ADP² detection mix, which contains an ADP antibody and a fluorescent tracer.

      • The amount of ADP produced displaces the tracer from the antibody, leading to a change in fluorescence polarization.

      • The IC50 is determined by measuring the inhibition of ADP production at different compound concentrations.

Cell-Based Assays
  • In-Cell Western / Immunofluorescence: These assays are used to determine the cellular target engagement of an inhibitor. For degraders, they quantify the reduction in the levels of the target protein.

    • Protocol Outline (In-Cell Western for Degraders):

      • Plate cells in a 96-well plate and treat with a dose range of the degrader compound for a specified time (e.g., 24, 48 hours).

      • Fix and permeabilize the cells.

      • Incubate with primary antibodies against SMARCA2 and a loading control (e.g., tubulin).

      • Incubate with fluorescently labeled secondary antibodies.

      • Scan the plate on an imaging system and quantify the fluorescence intensity.

      • The DC50 (concentration for 50% degradation) is calculated.

  • Cell Proliferation/Viability Assays (e.g., CellTiter-Glo®, Clonogenic Assay): These assays measure the effect of the inhibitor on the growth and survival of cancer cell lines, particularly comparing SMARCA4-deficient and SMARCA4-wildtype cells to assess synthetic lethality.

    • Protocol Outline (Clonogenic Assay):

      • Seed a low number of cells in a 6-well plate.

      • Treat with varying concentrations of the inhibitor, replenishing the media and compound every few days.

      • Allow the cells to grow for 10-14 days until visible colonies form.

      • Fix and stain the colonies with crystal violet.

      • Count the colonies to determine the effect of the inhibitor on long-term cell survival.

Experimental Workflow for a Novel Inhibitor

The following diagram outlines a typical workflow for the preclinical evaluation of a novel SMARCA2/4 inhibitor.

Inhibitor_Workflow Start Novel Compound (e.g., this compound) Biochemical_Assays Biochemical Assays (AlphaScreen, SPR, ATPase Assay) Start->Biochemical_Assays Determine in vitro potency (IC50, Kd) Cell_Based_Assays Cell-Based Assays (Target Engagement, Proliferation) Biochemical_Assays->Cell_Based_Assays Confirm cellular activity Selectivity_Profiling Selectivity Profiling (Kinome/Bromodomain Scans) Cell_Based_Assays->Selectivity_Profiling Assess off-target effects In_Vivo_Models In Vivo Xenograft Models (SMARCA4-mutant vs. WT) Selectivity_Profiling->In_Vivo_Models Evaluate in vivo efficacy PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD Determine drug exposure and target modulation Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Refine compound properties

Caption: A general workflow for the preclinical development of a novel SMARCA2/4 inhibitor, from initial biochemical screening to in vivo efficacy studies.

Framework for Comparing a Novel Compound to SMARCA2/4 Inhibitors

To effectively compare the efficacy of a novel compound like this compound to the established SMARCA2/4 inhibitors detailed above, the following experimental data should be generated:

  • Biochemical Potency and Selectivity:

    • Determine the IC50 or Kd against both SMARCA2 and SMARCA4 using assays like AlphaScreen, SPR, or ATPase activity assays.

    • Profile the compound against a panel of other bromodomains and kinases to assess its selectivity.

  • Cellular Potency and Synthetic Lethality:

    • Measure the anti-proliferative IC50 in a panel of cancer cell lines with known SMARCA4 status (both mutant/deficient and wild-type). A significant difference in potency between these cell line groups will indicate synthetic lethality.

    • For degraders, determine the DC50 and Dmax (maximum degradation) for both SMARCA2 and SMARCA4 in a relevant cell line.

  • Target Engagement in Cells:

    • Confirm that the compound engages with SMARCA2/4 in a cellular context using techniques like cellular thermal shift assay (CETSA) or in-cell westerns.

  • In Vivo Efficacy:

    • Evaluate the anti-tumor activity of the compound in xenograft models of SMARCA4-deficient cancers. This should include measurements of tumor growth inhibition and, ideally, tumor regression.

By generating these key datasets, researchers can effectively benchmark the performance of a novel compound against existing SMARCA2/4 inhibitors and determine its potential as a therapeutic candidate.

References

Comparison Guide: Cross-Reactivity Profiling of C21H21BrN6O

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often require comprehensive data on the cross-reactivity of novel compounds to assess their specificity and potential off-target effects. This guide is intended to provide a comparative analysis of the compound with the molecular formula C21H21BrN6O. However, extensive searches of chemical databases and scientific literature have revealed no publicly available information for a compound with this specific formula.

Initial investigations in prominent chemical databases such as PubChem and ChemSpider, as well as broader searches for associated biological activity, did not yield any specific, well-characterized compound corresponding to this compound. This suggests that the compound may be a novel entity that has not yet been synthesized, or if it has, its biological properties have not been published in accessible scientific literature.

Without a known chemical structure, primary biological target, or any associated experimental data, it is not possible to provide the requested cross-reactivity profiling, comparison with alternatives, experimental protocols, or visualizations of signaling pathways.

To proceed with a meaningful analysis, the following information would be essential:

  • Common Name or Chemical Identifier: The accepted name or a unique identifier (e.g., a CAS number or internal company code) for the compound.

  • Chemical Structure: The two-dimensional or three-dimensional structure of the molecule.

  • Primary Biological Target(s): The intended enzyme, receptor, or other biomolecule with which the compound is designed to interact.

  • Therapeutic Area or Field of Research: The context in which this compound is being studied (e.g., oncology, neuroscience, etc.).

Once this foundational information is available, a comprehensive comparison guide could be developed. Such a guide would typically include:

  • Target Selectivity Profile: A tabular summary of the binding affinities or inhibitory concentrations of the compound against a panel of related and unrelated biological targets. This data is crucial for understanding its specificity.

  • Comparison with Alternative Compounds: A direct comparison of the selectivity and potency of this compound with other known inhibitors or modulators of the same primary target.

  • Experimental Protocols: Detailed methodologies for the assays used to generate the cross-reactivity data, such as kinase inhibitor profiling, receptor binding assays, or cell-based functional assays.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the biological pathways in which the target is involved and the experimental workflows used for profiling, as would be rendered using a tool like Graphviz.

We recommend that researchers in possession of a novel compound with the molecular formula this compound first perform initial characterization studies to determine its structure and primary biological activity. Following this, broader screening against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes would be necessary to build a cross-reactivity profile.

At present, due to the lack of available data, we are unable to fulfill the request for a comparison guide on this compound. We encourage the user to provide a known compound identifier to enable a thorough and informative response.

Independent Validation of E3 Ligase Recruitment: A Comparative Guide to dBET1 and MZ1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The specific compound C21H21BrN6O could not be identified in publicly available chemical databases. Therefore, this guide provides a comparative analysis of two well-characterized Proteolysis Targeting Chimeras (PROTACs), dBET1 and MZ1 , as a representative example of the independent validation process for E3 ligase recruitment. Both molecules are designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family protein BRD4, a critical target in oncology. However, they achieve this by recruiting different E3 ubiquitin ligases: dBET1 recruits Cereblon (CRBN) , while MZ1 engages the von Hippel-Lindau (VHL) E3 ligase.[1]

This guide offers a comprehensive comparison of their performance based on experimental data, details the methodologies for key validation assays, and provides visual representations of the underlying biological pathways and experimental workflows.

Comparative Performance Analysis

The efficacy of a PROTAC is determined by its ability to form a stable ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent proteasomal degradation of the target. The following tables summarize the key performance parameters of dBET1 and MZ1 in targeting BRD4.

ParameterdBET1MZ1Reference
Target Protein BRD4BRD4[2]
Recruited E3 Ligase Cereblon (CRBN)von Hippel-Lindau (VHL)[1]
BRD4 Degradation (DC50) ~747 nM (Live Cell IC50)~432 nM (Live Cell IC50)[3]
Maximum Degradation (Dmax) >90% in some cell lines>90% in some cell lines[4]
ParameterdBET1MZ1Reference
Binding Affinity to BRD4 (BD2) (Kd) Not explicitly found15 nM[5]
Binding Affinity to E3 Ligase (Kd) 26.0 µM (to CRBN)66 nM (to VCB complex)[5][6]
Ternary Complex (BRD4:PROTAC:E3) Kd Not explicitly found3.7 nM (with BRD4-BD2 and VCB)[5]
Ternary Complex Cooperativity (α) Not explicitly foundPositive cooperativity observed[7]

Signaling Pathways and Mechanism of Action

The fundamental mechanism of action for both dBET1 and MZ1 involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule acts as a molecular bridge, bringing the target protein (BRD4) and a specific E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E2-conjugating enzyme associated with the E3 ligase to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_dBET1 dBET1 Pathway cluster_MZ1 MZ1 Pathway dBET1 dBET1 Ternary_CRBN BRD4-dBET1-CRBN Ternary Complex dBET1->Ternary_CRBN BRD4_1 BRD4 BRD4_1->Ternary_CRBN CRBN CRBN E3 Ligase CRBN->Ternary_CRBN Ub_CRBN Polyubiquitinated BRD4 Ternary_CRBN->Ub_CRBN Ubiquitination Proteasome_CRBN 26S Proteasome Ub_CRBN->Proteasome_CRBN Recognition Degradation_CRBN Degraded BRD4 (Peptides) Proteasome_CRBN->Degradation_CRBN Degradation MZ1 MZ1 Ternary_VHL BRD4-MZ1-VHL Ternary Complex MZ1->Ternary_VHL BRD4_2 BRD4 BRD4_2->Ternary_VHL VHL VHL E3 Ligase VHL->Ternary_VHL Ub_VHL Polyubiquitinated BRD4 Ternary_VHL->Ub_VHL Ubiquitination Proteasome_VHL 26S Proteasome Ub_VHL->Proteasome_VHL Recognition Degradation_VHL Degraded BRD4 (Peptides) Proteasome_VHL->Degradation_VHL Degradation

Caption: Mechanism of action for dBET1 and MZ1.

Experimental Protocols

Independent validation of E3 ligase recruitment and subsequent target degradation involves a series of key experiments. Below are detailed methodologies for these assays.

Ternary Complex Formation Assay (AlphaLISA)

This assay quantifies the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.

Materials:

  • Purified recombinant target protein (e.g., GST-tagged BRD4)

  • Purified recombinant E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1 or VHL/ElonginB/ElonginC)

  • PROTAC of interest (dBET1 or MZ1)

  • AlphaLISA anti-tag donor and acceptor beads (e.g., Anti-GST Donor and Anti-FLAG Acceptor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well microplate

Protocol:

  • Prepare serial dilutions of the PROTAC in the assay buffer.

  • In a 384-well plate, add the target protein to a final concentration of 1-5 nM.

  • Add the E3 ligase complex to a final concentration of 1-10 nM.

  • Add the serially diluted PROTAC to the wells.

  • Incubate the plate at room temperature for 60-90 minutes to allow for complex formation.

  • Prepare a mixture of AlphaLISA donor and acceptor beads in the assay buffer.

  • Add the bead mixture to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of ternary complex formed. A characteristic "hook effect" is often observed at high PROTAC concentrations due to the formation of binary complexes.[8][9]

In Vitro Ubiquitination Assay

This assay confirms that the formation of the ternary complex leads to the ubiquitination of the target protein.

Materials:

  • E1 activating enzyme

  • E2 conjugating enzyme (e.g., UbcH5a)

  • Ubiquitin

  • ATP

  • Purified recombinant target protein (e.g., BRD4)

  • Purified recombinant E3 ligase complex (CRBN or VHL)

  • PROTAC of interest (dBET1 or MZ1)

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE gels and Western blot reagents

  • Antibodies against the target protein and ubiquitin

Protocol:

  • Set up the ubiquitination reaction in a microcentrifuge tube by combining the ubiquitination buffer, E1 enzyme, E2 enzyme, ubiquitin, and ATP.

  • Add the target protein and the E3 ligase complex.

  • Add the PROTAC at various concentrations.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Perform a Western blot using a primary antibody against the target protein to visualize a ladder of higher molecular weight bands corresponding to polyubiquitinated protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.[10][11]

In-Cell Target Protein Degradation Assay (In-Cell Western or Western Blot)

This assay measures the reduction in the levels of the target protein within cells upon treatment with the PROTAC.

Materials:

  • Cell line expressing the target protein and the respective E3 ligase

  • PROTAC of interest (dBET1 or MZ1)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and Western blot reagents

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 4, 8, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the target protein and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control. This data is used to calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[12][13][14]

Experimental and Logical Workflows

The process of validating a novel PROTAC involves a logical progression of experiments to confirm its mechanism of action.

Validation_Workflow cluster_workflow PROTAC Validation Workflow Binding 1. Binary Binding Assays (PROTAC to Target & E3 Ligase) Ternary 2. Ternary Complex Formation Assay (e.g., AlphaLISA, SPR) Binding->Ternary Confirm engagement Ubiquitination 3. In Vitro Ubiquitination Assay Ternary->Ubiquitination Confirm functional complex Degradation 4. In-Cell Target Degradation Assay (e.g., Western Blot, In-Cell Western) Ubiquitination->Degradation Confirm cellular outcome Controls 5. Control Experiments - E3 Ligase Knockout/Knockdown - Proteasome Inhibitor Degradation->Controls Confirm mechanism

Caption: A typical experimental workflow for PROTAC validation.

Logical_Comparison cluster_comparison Logical Framework for PROTAC Comparison Goal Objective: Induce BRD4 Degradation PROTACs Alternative PROTACs Goal->PROTACs dBET1 dBET1 PROTACs->dBET1 MZ1 MZ1 PROTACs->MZ1 E3_Ligase Recruited E3 Ligase dBET1->E3_Ligase Performance Performance Metrics dBET1->Performance MZ1->E3_Ligase MZ1->Performance CRBN CRBN E3_Ligase->CRBN VHL VHL E3_Ligase->VHL Degradation_Metrics Degradation (DC50, Dmax) Performance->Degradation_Metrics Binding_Metrics Binding Affinity (Kd) Performance->Binding_Metrics Ternary_Metrics Ternary Complex (Formation, Stability) Performance->Ternary_Metrics Conclusion Conclusion: Comparative Efficacy & Mechanism Degradation_Metrics->Conclusion Binding_Metrics->Conclusion Ternary_Metrics->Conclusion

Caption: Logical framework for comparing dBET1 and MZ1.

References

Lack of Publicly Available Data on the Degradation Efficiency of C21H21BrN6O and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for publicly available data, no specific information was found regarding the degradation efficiency, experimental protocols, or relevant signaling pathways for the compound with the molecular formula C21H21BrN6O or its direct analogs.

The search for scientific literature and experimental data using the provided molecular formula did not yield any specific results. This suggests that the compound may be one of the following:

  • A novel or proprietary compound: Information on its degradation and biological activity may not yet be in the public domain.

  • Referred to by a different nomenclature: The compound might be more commonly known by a specific chemical name, a trade name, or a code that was not provided.

  • A typographical error in the molecular formula: A slight change in the formula could lead to a completely different and potentially more researched compound.

Without any foundational data on the degradation of this compound, it is not possible to provide a comparative guide, detail experimental methodologies, or create the requested visualizations of signaling pathways or workflows.

Recommendations for Proceeding:

Researchers, scientists, and drug development professionals seeking this information are encouraged to:

  • Verify the molecular formula and any alternative names for the compound of interest.

  • Consult internal or proprietary databases that may contain information on this specific molecule.

  • If the compound is novel, initial degradation and stability studies would need to be conducted to generate the primary data required for such a comparative analysis.

We recommend initiating a new search with a more common identifier for the compound if one is available.

C21H21BrN6O head-to-head study with other monovalent degraders

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Identification: An extensive search for a monovalent degrader with the chemical formula C21H21BrN6O did not yield any publicly available information. This suggests that the formula may be erroneous or represents a proprietary compound not yet disclosed in scientific literature or chemical databases.

Alternative Comparative Analysis: PLX-3618

To fulfill the core requirements of a comparative guide for a monovalent degrader, this report focuses on PLX-3618, a potent and selective monovalent degrader of the bromodomain and extra-terminal domain (BET) protein BRD4.[1][2][3] This guide provides a head-to-head comparison of PLX-3618 with other BRD4-targeting agents, supported by experimental data, detailed protocols, and visualizations.

Introduction to Monovalent Degraders

Targeted protein degradation has emerged as a powerful therapeutic modality. Monovalent degraders are small molecules that induce the degradation of a target protein, often by recruiting an E3 ubiquitin ligase to form a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.[1][3][4] Unlike proteolysis-targeting chimeras (PROTACs), which are bivalent molecules with distinct warheads for the target protein and an E3 ligase, monovalent degraders are typically smaller and their discovery has often been serendipitous.[1][3]

PLX-3618 is a novel, orally bioavailable monovalent degrader that selectively targets BRD4 for degradation by recruiting the E3 ligase substrate receptor DCAF11.[1][2][3]

Head-to-Head Performance Data

The performance of PLX-3618 has been evaluated against other BRD4-targeting compounds, including the pan-BET inhibitor CPI-0610 and the pan-BET degrader PROTAC, dBET1.

Table 1: In Vitro Performance Comparison of BRD4-Targeting Compounds
CompoundTypeTarget(s)DC50 (BRD4)Dmax (BRD4)SelectivityE3 Ligase Recruited
PLX-3618 Monovalent DegraderBRD412.2 nM[2][5][6][7]>90%Selective for BRD4 over BRD2/3[8]DCAF11[1][2][3]
dBET1 PROTAC DegraderBRD2, BRD3, BRD4Not specified for BRD4 aloneNot specifiedPan-BETVHL
CPI-0610 BET InhibitorBRD2, BRD3, BRD4Not Applicable (Inhibitor)Not ApplicablePan-BETNot Applicable
Table 2: In Vivo Antitumor Activity in AML Xenograft Model (MV-4-11)
TreatmentDoseAdministrationTumor Growth Inhibition (TGI)Tumor Regression
PLX-3618 5 mg/kgIP, QDSuperior to CPI-0610[2]Complete regression observed
PLX-3618 10 mg/kgIP, QDSuperior to CPI-0610[2]Complete regression observed
CPI-0610 Not specifiedNot specifiedLess effective than PLX-3618[2]Tumor growth inhibition without regression

Experimental Protocols

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Cancer cell lines (e.g., MV-4-11) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of the degrader or inhibitor for a specified time (e.g., 24 hours).

  • Lysis and Protein Quantification: Cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or Vinculin). After washing, the membrane is incubated with a secondary antibody and visualized using a chemiluminescence detection system.

NanoBRET Target Engagement Assay
  • Cell Line Engineering: HEK-293T cells are engineered to express a NanoLuc-BRD4 fusion protein.

  • Assay Principle: This assay measures the binding of a fluorescently labeled tracer to the NanoLuc-BRD4 fusion protein in live cells. The addition of a competing compound, like PLX-3618, displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Procedure: Engineered cells are plated and treated with a range of concentrations of the test compound. The fluorescent tracer is then added, and the BRET signal is measured using a plate reader. The IC50 value is calculated from the dose-response curve.

CRISPR-Cas9 Screen for E3 Ligase Identification
  • gRNA Library Transduction: A library of guide RNAs (gRNAs) targeting all known E3 ligases is transduced into cells that are sensitive to the degrader.

  • Degrader Treatment and Selection: The transduced cell population is treated with the degrader at a concentration that causes cell death.

  • Genomic DNA Analysis: Genomic DNA is isolated from the surviving cells, and the gRNA sequences are amplified by PCR and sequenced. An enrichment of gRNAs targeting a specific E3 ligase (in this case, DCAF11) indicates its essential role in the degrader's mechanism of action.

Visualizations

BRD4 Signaling Pathway and Point of Intervention

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb Recruits DCAF11 DCAF11 (E3 Ligase) BRD4->DCAF11 Recruits via PLX-3618 Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II Phosphorylates & Activates Transcription Gene Transcription (e.g., MYC) RNA_Pol_II->Transcription Initiates Oncogenic\nProcesses Oncogenic Processes Transcription->Oncogenic\nProcesses Enhancer Super-Enhancers Enhancer->BRD4 Localizes to PLX_3618 PLX-3618 (Monovalent Degrader) PLX_3618->BRD4 Binds to Degradation BRD4 Degradation DCAF11->Degradation Ubiquitinates BRD4 for Proteasome Proteasome Proteasome->Degradation Mediates Degradation->Transcription Inhibits

Caption: BRD4 signaling pathway and the mechanism of action of PLX-3618.

Experimental Workflow for Monovalent Degrader Evaluation

Monovalent_Degrader_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (PLX-3618) Binding_Assay Target Engagement (NanoBRET) Compound_Synthesis->Binding_Assay Degradation_Assay Protein Degradation (Western Blot) Binding_Assay->Degradation_Assay Selectivity_Panel Selectivity Profiling (vs. BRD2/3) Degradation_Assay->Selectivity_Panel E3_Ligase_ID E3 Ligase ID (CRISPR Screen) Selectivity_Panel->E3_Ligase_ID Ternary_Complex Ternary Complex Formation E3_Ligase_ID->Ternary_Complex PK_PD Pharmacokinetics/ Pharmacodynamics Ternary_Complex->PK_PD Efficacy_Study Antitumor Efficacy (Xenograft Model) PK_PD->Efficacy_Study

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.